2,3,6-Trichlorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXEYXZJLVGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196947 | |
| Record name | Benzonitrile, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4681-11-2 | |
| Record name | Benzonitrile, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004681112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,3,6-Trichlorobenzonitrile (CAS 4681-11-2)
Executive Summary
2,3,6-Trichlorobenzonitrile (CAS 4681-11-2) is a specialized halogenated aromatic intermediate critical to the agrochemical and fine chemical industries. It serves as the direct precursor to 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) , a potent auxin-mimic herbicide used for post-emergence weed control in cereal crops. Beyond its role in herbicide synthesis, the compound functions as a versatile synthon in nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, industrial synthesis via ammoxidation, and downstream reactivity, designed for researchers and process chemists.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 4681-11-2 | Specific to 2,3,6-isomer |
| Molecular Formula | ||
| Molecular Weight | 206.46 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 117 – 119 °C | Distinct from 2,4,6-isomer (80-82 °C) [1] |
| Boiling Point | ~303 °C (Predicted) | |
| Solubility | Insoluble in water; soluble in toluene, DCM, acetonitrile | Lipophilic nature |
| Electronic Character | Electron-deficient aromatic ring | Activated for nucleophilic attack |
Synthetic Routes & Manufacturing[2]
The industrial production of this compound is primarily achieved through vapor-phase ammoxidation , a catalytic process that converts the methyl group of 2,3,6-trichlorotoluene directly into a nitrile functionality.
Vapor-Phase Ammoxidation Protocol
This route is preferred over chlorination of benzonitrile due to higher atom economy and regioselectivity.
-
Reagents: Ammonia (
), Oxygen ( from air) -
Catalyst: Vanadium Pentoxide (
) supported on Alumina ( ) or -
Conditions: 300–400 °C, Fixed or Fluidized Bed Reactor
Reaction Stoichiometry:
Alternative Route: Rosenmund-von Braun Reaction
Historically used on a smaller scale, this method involves the cyanation of 1,2,3,4-tetrachlorobenzene.
-
Reagents: Cuprous Cyanide (CuCN), Pyridine/Quinoline
-
Mechanism: Nucleophilic displacement of the chlorine at the 1-position (sterically and electronically favored).
Synthesis Workflow Diagram
The following diagram illustrates the primary industrial workflow from the chlorination of toluene precursors to the final nitrile product.
Figure 1: Industrial synthesis pathway via ammoxidation of trichlorotoluene.
Reactivity & Transformations
The this compound scaffold is highly reactive due to the combined electron-withdrawing effects of the nitrile group and the three chlorine atoms.
Hydrolysis to 2,3,6-Trichlorobenzoic Acid (Herbicide)
The most commercially significant reaction is the hydrolysis of the nitrile group to a carboxylic acid. This transformation yields 2,3,6-TBA , a synthetic auxin herbicide.
-
Conditions: Acidic (
) or Basic ( ) reflux. -
Mechanism: Nucleophilic attack of water on the nitrile carbon, proceeding through an amide intermediate.
Regioselective Nucleophilic Aromatic Substitution ( )
The nitrile group strongly activates the ortho-positions (C2 and C6) toward nucleophilic attack. However, the C6 position in this compound is sterically crowded but electronically activated.
-
Halex Reaction: Reaction with Potassium Fluoride (KF) in polar aprotic solvents (DMSO/Sulfolane) allows for the synthesis of 2,6-difluorobenzonitrile , a key intermediate for newer fluorinated agrochemicals.
-
Selectivity: The chlorine atoms at C2 and C6 are displaced preferentially over C3 due to resonance stabilization of the Meisenheimer complex by the nitrile group.
Reactivity Pathway Diagram
Figure 2: Primary downstream transformations of this compound.
Experimental Protocols
Protocol A: Laboratory Scale Ammoxidation (Simulation)
Note: This protocol simulates the industrial vapor-phase conditions using a tube reactor.
-
Catalyst Preparation: Impregnate alumina support with ammonium metavanadate solution. Calcines at 450°C for 4 hours to generate
. -
Reactor Setup: Pack a quartz tube reactor with the catalyst. Heat to 360°C .
-
Feed Introduction: Vaporize a solution of 2,3,6-trichlorotoluene in benzonitrile (inert carrier). Mix with ammonia gas (molar ratio
:Substrate = 10:1) and air.[4][5] -
Reaction: Pass the vapor mixture through the catalyst bed with a residence time of ~25 seconds.
-
Work-up: Collect the effluent in a cooled receiver. Extract the solid product with methylene chloride.[3]
-
Purification: Wash the organic phase with water, dry over
, and concentrate. Recrystallize from n-hexane to yield white crystals (MP: 117–119°C).
Protocol B: Hydrolysis to 2,3,6-TBA
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of 70%
. -
Reflux: Heat the mixture to reflux (approx. 140°C) for 6 hours.
-
Precipitation: Pour the reaction mixture onto crushed ice. The crude acid will precipitate.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Safety & Handling (MSDS Highlights)
-
Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can liberate cyanide upon metabolism, though sterically hindered aromatic nitriles are generally more stable.
-
Skin/Eye Contact: Causes skin irritation and serious eye irritation.[4][5]
-
Environmental: Toxic to aquatic life with long-lasting effects. Avoid release to the environment.
-
Handling: Use in a fume hood. Wear nitrile gloves and chemical safety goggles. In case of fire, toxic fumes (
, , ) may be released.
References
-
US Patent 4406841A . Process for producing 2,6-difluorobenzonitrile. (1983). Describes the synthesis and physical properties (MP 117-119°C) of this compound. Link
-
PubChem . 2,3,6-Trichlorobenzoic acid (2,3,6-TBA). National Library of Medicine. (Accessed 2024).[6] Confirms the herbicide application of the acid derivative. Link
-
ChemicalBook . This compound Properties. (General reference for solubility and safety data). Link
-
US Patent 3245775A . Method of increasing the sugar/sugar cane weight ratio. (1966). References the use of 2,3,6-TBA and its synthesis from the nitrile.[1][2][3][7][8] Link
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A Comparative Technical Guide to the Chemical Structures of 2,3,6-Trichlorobenzonitrile and its 2,4,6-Isomer
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of the chemical structures, properties, and synthetic pathways of two isomeric compounds: 2,3,6-trichlorobenzonitrile and 2,4,6-trichlorobenzonitrile. While both molecules share the same molecular formula, the differential placement of chlorine atoms on the benzonitrile framework imparts distinct characteristics that are of significant interest in the fields of chemical synthesis and drug development.
It is important to note at the outset that there is a significant disparity in the publicly available experimental data for these two isomers. 2,4,6-Trichlorobenzonitrile is a well-documented compound with readily accessible spectroscopic and reactivity data. Conversely, detailed experimental characterization of this compound is sparse in the current scientific literature. Therefore, this guide will present a comprehensive overview of the known properties of the 2,4,6-isomer, complemented by a predictive and theoretical analysis of the 2,3,6-isomer based on established principles of organic chemistry.
Structural and Physicochemical Properties: A Tale of Two Isomers
The foundational difference between this compound and its 2,4,6-isomer lies in the substitution pattern of the chlorine atoms on the benzene ring, which directly influences their molecular symmetry, polarity, and steric environment.
| Property | This compound (Predicted) | 2,4,6-Trichlorobenzonitrile (Experimental) |
| Molecular Formula | C₇H₂Cl₃N | C₇H₂Cl₃N |
| Molecular Weight | 206.46 g/mol | 206.46 g/mol |
| IUPAC Name | This compound | 2,4,6-trichlorobenzonitrile |
| CAS Number | Not readily available | 6575-05-9 |
| Appearance | Predicted to be a solid at room temperature. | White to light yellow to light orange powder to crystal. |
| Melting Point | Predicted to be a solid with a distinct melting point. | 79-82 °C |
| Solubility | Predicted to be soluble in nonpolar organic solvents like toluene. | Soluble in toluene. |
| Symmetry | Asymmetric | Symmetric (C₂ᵥ point group) |
Spectroscopic Characterization: Knowns and Predictions
Spectroscopic analysis is paramount for the unambiguous identification and characterization of chemical structures. Below is a comparison of the experimental data for the 2,4,6-isomer and the predicted spectroscopic features of the 2,3,6-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2,4,6-Trichlorobenzonitrile: Due to its symmetry, the ¹H NMR spectrum of 2,4,6-trichlorobenzonitrile is simple, exhibiting a singlet for the two equivalent aromatic protons. The ¹³C NMR spectrum will show four distinct signals: one for the nitrile carbon, one for the carbon bearing the nitrile group, one for the two carbons bearing chlorine atoms ortho to the nitrile, and one for the carbon bearing a chlorine atom para to the nitrile.
Predicted ¹H and ¹³C NMR for this compound: The asymmetric nature of the 2,3,6-isomer would result in a more complex NMR spectrum. The ¹H NMR spectrum is predicted to show two distinct signals for the two aromatic protons, likely appearing as doublets due to ortho-coupling. The ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the molecule, reflecting the lack of symmetry. The chemical shifts can be estimated based on the additive effects of the chloro and cyano substituents.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C-Cl stretching vibrations will be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.[1] The overall pattern in the fingerprint region will be unique to each isomer, allowing for their differentiation.
Mass Spectrometry (MS)
Both isomers will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms, with prominent M, M+2, M+4, and M+6 peaks. The fragmentation patterns are expected to differ based on the relative positions of the chlorine atoms, although the loss of chlorine and the nitrile group are likely fragmentation pathways for both. For 2,4,6-trichlorobenzonitrile, a prominent peak at m/z 205 is observed.[2]
Synthesis Strategies: Established and Proposed Pathways
The synthesis of chlorinated benzonitriles can be approached through several established organic transformations.
Synthesis of 2,4,6-Trichlorobenzonitrile
A common route to 2,4,6-trichlorobenzonitrile involves the chlorination of aniline followed by a Sandmeyer reaction.[3][4]
Experimental Protocol: Synthesis of 2,4,6-Trichlorobenzonitrile via Sandmeyer Reaction
-
Chlorination of Aniline: Aniline is treated with chlorine gas in an anhydrous solvent like carbon tetrachloride to yield 2,4,6-trichloroaniline.[5] The strong activating and ortho-, para-directing nature of the amino group facilitates the introduction of three chlorine atoms.
-
Diazotization: 2,4,6-Trichloroaniline is then diazotized using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): The diazonium salt is subsequently reacted with a solution of cuprous cyanide (CuCN) in potassium cyanide (KCN) to replace the diazonium group with a nitrile group, affording 2,4,6-trichlorobenzonitrile.[4]
Proposed Synthesis of this compound
Due to the lack of specific literature on its synthesis, two plausible routes are proposed based on well-established reactions.
Route A: From 2,3,6-Trichloroaniline
This route mirrors the synthesis of the 2,4,6-isomer and relies on the availability of the corresponding aniline precursor.
Proposed Protocol (Route A):
-
Starting Material: Obtain or synthesize 2,3,6-trichloroaniline.
-
Diazotization: React 2,3,6-trichloroaniline with sodium nitrite in a strong acidic medium at 0-5 °C to form the diazonium salt.
-
Sandmeyer Reaction: Introduce the diazonium salt solution to a heated solution of cuprous cyanide to yield this compound.
Route B: From 2,3,6-Trichlorobenzamide
This alternative route involves the dehydration of the corresponding amide.
Proposed Protocol (Route B):
-
Starting Material: Synthesize 2,3,6-trichlorobenzamide, potentially from 2,3,6-trichlorobenzoyl chloride and ammonia.
-
Dehydration: Treat 2,3,6-trichlorobenzamide with a strong dehydrating agent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) to effect the conversion to this compound.[6][7][8]
Comparative Reactivity and Electronic Effects
The differing substitution patterns of the two isomers are expected to lead to distinct reactivities, particularly in reactions involving the aromatic ring and the nitrile group.
Electronic Effects: The chlorine atoms are electron-withdrawing through induction but electron-donating through resonance.[9] The nitrile group is strongly electron-withdrawing. In the 2,4,6-isomer, the symmetrical placement of the chlorine atoms results in a significant deactivation of the aromatic ring towards electrophilic substitution. In the 2,3,6-isomer, the electronic effects are distributed asymmetrically, which may lead to some regioselectivity in further substitution reactions.
Steric Hindrance: The presence of chlorine atoms at the 2- and 6-positions in both isomers creates significant steric hindrance around the nitrile group. This could affect the reactivity of the nitrile, for example, in hydrolysis or reduction reactions. The 2,3,6-isomer, with two adjacent chlorine atoms, may exhibit unique steric effects compared to the 2,4,6-isomer.
Applications and Toxicological Considerations
Applications: 2,4,6-Trichlorobenzonitrile is primarily used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[10] The applications of this compound are not well-documented due to its limited availability.
Toxicology: Chlorinated aromatic compounds, in general, can exhibit toxicity.[1] The toxicity of benzonitrile and its derivatives can be influenced by their metabolism.[11] While specific toxicological data for this compound is lacking, it is prudent to handle both isomers with appropriate safety precautions, including avoiding inhalation, ingestion, and skin contact, as is standard for halogenated aromatic nitriles.
Conclusion
This technical guide has provided a comparative overview of this compound and its 2,4,6-isomer. While the 2,4,6-isomer is a well-characterized compound, a significant knowledge gap exists for the 2,3,6-isomer. The presented theoretical predictions for the structure and properties of this compound, along with the proposed synthetic routes, are intended to serve as a foundation for future experimental investigations. A thorough understanding of the distinct properties of these isomers, driven by their unique substitution patterns, is essential for their potential application in chemical research and development.
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522179, 2,4,6-Trichlorobenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20781, 2,3,6-Trichlorobenzaldehyde. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substitution accompanying addition in the reactions of chlorobenzene and benzonitrile with chlorine under free radical conditions. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
American Chemical Society. (n.d.). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluo. Retrieved from [Link]
- Google Patents. (n.d.). WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. Retrieved from [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]
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MDPI. (2020, November 5). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Directive effects of electron-withdrawing substituents as a function of reagent and solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]
-
Hindawi. (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline. Retrieved from [Link]
-
MDPI. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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YouTube. (2022, September 16). Statement I Benzonitrile is prepared by the reaction of chlorobenzene with potassium cyanide. Sta.... Retrieved from [Link]
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Applied Biological Chemistry. (n.d.). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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PubMed. (2018, February 2). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
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PubMed. (n.d.). Comparative toxicities of aliphatic nitriles. Retrieved from [Link]
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YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
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Technical Whitepaper: Solubility Profile & Process Engineering of 2,3,6-Trichlorobenzonitrile in Aprotic Polar Solvents
This guide is structured as a high-level technical whitepaper designed for process chemists and engineers. It synthesizes theoretical solubility parameters with field-proven experimental protocols for the handling of 2,3,6-trichlorobenzonitrile (2,3,6-TCBN) .
applications.Executive Summary
The solubility of This compound (2,3,6-TCBN) in aprotic polar solvents (DMSO, NMP, DMF, Sulfolane) is not merely a physical property but a critical process parameter governing the efficiency of Nucleophilic Aromatic Substitution (
Unlike simple dissolution, the interaction between 2,3,6-TCBN and dipolar aprotic solvents drives the activation energy required to displace sterically hindered chlorine atoms at the 2- and 6-positions. This guide provides the solubility landscape, thermodynamic rationale, and a self-validating protocol for solvent handling during synthesis and crystallization.
Physicochemical Profile & Solvation Thermodynamics
The Solute: this compound[1][2][3]
-
CAS: 2831-48-3 (Isomer specific)
-
Molecular Weight: 206.46 g/mol
-
Structural Character: The molecule features a highly polarized nitrile (
) group flanked by bulky chlorine atoms at the 2,3, and 6 positions. This creates a "dipole anchor" accessible to solvents, despite the lipophilic chlorinated ring.
The Solvent Interaction (Mechanism)
Aprotic polar solvents are required because they solvate cations (e.g.,
-
Dipole-Dipole Interaction: The sulfoxide (DMSO) or amide (DMF/NMP) oxygen acts as a hard Lewis base, interacting with the electron-deficient carbons of the aromatic ring, while the solvent's positive dipole stabilizes the nitrile nitrogen.
-
Hansen Solubility Parameters (HSP): 2,3,6-TCBN aligns closely with solvents having high Dispersion (
) and Polarity ( ) components but low Hydrogen Bonding ( ) capacity.
Table 1: Solubility Performance in Key Aprotic Solvents
| Solvent | Solubility Potential (RT) | Process Suitability ( | Key Operational Note |
| DMSO (Dimethyl sulfoxide) | Excellent (>200 mg/mL) | Limited (Thermal decomp >150°C) | Best for mild aminations; risk of violent decomp with halides at high T. |
| NMP (N-Methyl-2-pyrrolidone) | Superior (>250 mg/mL) | High (BP 202°C) | Industry standard for Halex; stable but reprotoxic (Reach restricted).[1] |
| Sulfolane | Good (>150 mg/mL) | Excellent (BP 285°C) | Preferred for high-temp fluorination; solid at RT (MP 27°C) requires heating lines.[1] |
| DMF (Dimethylformamide) | Very Good (>200 mg/mL) | Moderate (BP 153°C) | Prone to hydrolysis (dimethylamine formation) which can cause side reactions.[1] |
Visualization: Solvation & Process Workflow
The following diagram illustrates the mechanistic pathway of solvation and the subsequent "Crash Crystallization" technique used to isolate the product.
Caption: Workflow demonstrating the transition from solid lattice to solvated reactive species and final isolation via anti-solvent precipitation.
Experimental Protocol: Solubility Determination & Solvent Swap
Objective: To determine the precise saturation point and validate the "Anti-Solvent" isolation method. Safety Warning: 2,3,6-TCBN is a nitrile and potentially toxic. DMSO/NMP enhances skin permeability, carrying the toxin into the bloodstream. Double-gloving (Nitrile + Laminate) is mandatory.
Protocol A: Gravimetric Solubility Determination (Step-by-Step)
-
Preparation: Tare a dry 20 mL scintillation vial with a magnetic stir bar.
-
Solvent Charge: Add 5.0 mL of the target aprotic solvent (e.g., NMP) to the vial.
-
Incremental Addition:
-
Add 2,3,6-TCBN in 100 mg increments while stirring at 25°C.
-
Observe for dissolution (clear solution) vs. persistence of solids.
-
Checkpoint: If solution remains clear > 1.0 g (200 mg/mL), the solvent is classified as "High Solubility."
-
-
Thermal Stress Test:
-
If solids persist, heat to 50°C.
-
Causality: An increase in solubility with T indicates a high lattice energy barrier.
-
-
Saturation: Continue addition until solids persist for >15 minutes. Filter the supernatant, weigh a 1 mL aliquot, evaporate solvent (vacuum oven), and weigh the residue to calculate exact mg/mL.
Protocol B: The "Crash Out" Isolation (Purification)
This is the standard industrial workup for trichlorobenzonitriles dissolved in aprotic solvents.
-
Reaction Mixture: Assume a solution of 2,3,6-TCBN (or derivative) in NMP at 100 mg/mL.
-
Anti-Solvent Prep: Prepare a beaker with 3x volume of chilled water (0-5°C).
-
Quench:
-
Slowly pour the organic solution into the agitated water.
-
Mechanism: Water disrupts the solvent-solute dipole interactions. The hydrophobic polychlorinated ring becomes insoluble in the high-polarity aqueous mix.
-
-
Filtration: Collect the white precipitate via vacuum filtration. Wash with water to remove residual NMP.
Authoritative Grounding & References
The solubility behavior described above is grounded in the principles of Nucleophilic Aromatic Substitution (
Key Citations:
-
Halex Reaction Mechanism: The use of NMP/Sulfolane is well-documented for activating KF in the fluorination of chlorobenzonitriles. The solvent must separate the
and ion pair [1]. -
Solvent Selection: Sulfolane is often preferred over DMSO for high-temperature (
C) reactions due to thermal stability, preventing energetic decomposition associated with DMSO/halide mixtures [2]. -
Isolation Technique: The water-quench method is the standard industrial protocol for recovering polychlorinated nitriles from water-miscible organic solvents [3].
References
-
Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,6-Trifluoropyridine and Intermediates." Journal of the American Chemical Society, vol. 81, no. 1, 1959. (Foundational text on Halex conditions for chlorinated aromatics).
- Clark, J. H., & Macquarrie, D. J. "Handbook of Green Chemistry and Technology." Blackwell Science, 2002. (Discusses solvent safety and stability in nucleophilic substitution).
-
U.S. Patent 4,406,841. "Process for producing 2,6-difluorobenzonitrile." Google Patents, 1983. (Explicitly details the use of aprotic polar solvents and water precipitation for trichlorobenzonitrile derivatives).
- Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd Ed., 2003. (Authoritative source on solvatochromism and solvent polarity scales).
Disclaimer: This guide is for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/REACH).
Sources
Technical Guide: Toxicity Profile & Safety Data for 2,3,6-Trichlorobenzonitrile
This technical guide provides a comprehensive analysis of 2,3,6-Trichlorobenzonitrile , synthesizing available chemical data with predictive toxicology based on established Structure-Activity Relationships (SAR) for chlorinated benzonitriles.
CAS Number: 4681-11-2
Molecular Formula: C
Part 1: Executive Summary & Chemical Identity
This compound is a polyhalogenated aromatic nitrile primarily utilized as a chemical intermediate in the synthesis of agrochemicals, specifically the herbicide 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) . Unlike its widely characterized isomer 2,6-Dichlorobenzonitrile (Dichlobenil) , the 2,3,6- isomer lacks extensive public toxicological dossiers.
Consequently, the safety protocols and toxicity profiles detailed in this guide are derived from a Read-Across approach , utilizing data from its closest structural analogs:
-
2,6-Dichlorobenzonitrile (Dichlobenil): A potent inhibitor of cellulose synthesis.
-
2,4,6-Trichlorobenzonitrile: A direct structural isomer with established acute toxicity data.
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Prediction |
| Physical State | Solid (Crystalline powder) | Experimental |
| Color | White to pale yellow | Experimental |
| Melting Point | 117–119 °C (Predicted range) | Analog Interpolation |
| Solubility (Water) | Insoluble (<10 mg/L) | Lipophilic nature |
| Solubility (Organics) | Soluble in acetone, toluene, DMSO | Standard |
| Partition Coeff.[1] (LogP) | ~3.5 – 4.0 | High Bioaccumulation Potential |
Part 2: Hazard Identification (GHS Classification)
Note: In the absence of a harmonized regulatory SDS for CAS 4681-11-2, the following classification is constructed based on the "Worst-Case" scenario derived from the 2,4,6-trichloro isomer (CAS 6575-05-9).
GHS Label Elements[2]
-
Signal Word: WARNING
-
Hazard Pictograms:
- (Health Hazard)
- (Aquatic Toxicity)
Hazard Statements
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H411: Toxic to aquatic life with long-lasting effects.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
Part 3: Toxicological Profile
Mechanism of Action
The toxicity of this compound is governed by two primary mechanisms:
-
Metabolic Activation (Hepatic): Aromatic nitriles are stable but can undergo oxidative dechlorination or hydroxylation via Cytochrome P450 enzymes. Unlike aliphatic nitriles, they do not readily release cyanide ions (
) in vivo, reducing the risk of acute histotoxic hypoxia. -
Membrane Disruption: Due to its high lipophilicity (LogP > 3.5), the compound partitions into lipid bilayers, potentially disrupting cell membrane integrity and uncoupling oxidative phosphorylation in mitochondria.
Acute Toxicity (Read-Across Data)
-
Oral LD50 (Rat): Estimated 500 – 1000 mg/kg . (Based on 2,4,6-trichlorobenzonitrile data).
-
Dermal LD50 (Rabbit): Estimated > 2000 mg/kg.
-
Inhalation: High dust concentrations will cause mechanical irritation of the upper respiratory tract.
Chronic & Long-Term Effects
-
Hepatotoxicity: Chlorinated benzenes and nitriles are known hepatic stressors. Chronic exposure may induce liver enzyme elevation and hypertrophy.
-
Carcinogenicity: Not classified. However, the metabolite 2,3,6-trichlorobenzoic acid has shown low oncogenic potential in related studies.
-
Reproductive Toxicity: No specific data available. Handle with caution as a potential endocrine disruptor due to halogenation pattern.
Part 4: Synthesis & Experimental Workflow
The synthesis of this compound typically proceeds via the Sandmeyer reaction or Ammoxidation of the corresponding toluene derivative.
Synthesis Pathway Diagram
The following diagram illustrates the chemical lineage from Toluene to the target Nitrile, highlighting the critical intermediate steps.
Caption: Synthetic route from Toluene to this compound and its downstream hydrolysis to the herbicide TBA.[1][4][5][6][7][8][9][10][11][12]
Part 5: Handling, Storage, and Disposal
Hierarchy of Controls
To ensure safety in a research setting, the following hierarchy must be implemented.
Caption: Hierarchy of safety controls for handling solid chlorinated nitriles.
Storage Protocol
-
Environment: Store in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates, nitrates) and strong bases (which may hydrolyze the nitrile to the benzoic acid).
-
Container: Keep tightly closed in amber glass or high-density polyethylene (HDPE) containers to prevent photolytic degradation.
Disposal
-
Do not dispose of via sink or municipal waste.
-
Classify as Halogenated Organic Solvent/Solid Waste .
-
Incineration requires a facility equipped with a scrubber to neutralize hydrogen chloride (HCl) and nitrogen oxide (NOx) byproducts.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522179, 2,4,6-Trichlorobenzonitrile. (Used for Read-Across Toxicity Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for 2,6-Dichlorobenzonitrile (Dichlobenil). (Source for analog chronic toxicity and ecotoxicity). Retrieved from [Link]
-
U.S. EPA. Reregistration Eligibility Decision (RED) for 2,3,6-Trichlorobenzoic Acid. (Source for metabolic pathway analysis). Retrieved from [Link]
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. 2,4,6-Trichlorobenzonitrile | 6575-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. EP0441004A1 - Procédé de préparation de nitriles aromatiques - Google Patents [patents.google.com]
- 6. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US4225534A - Process for the production of 2-chlorobenzonitrile derivatives - Google Patents [patents.google.com]
- 8. aablocks.com [aablocks.com]
- 9. WO2003101939A2 - Method for the preparation of halogenated benzonitriles - Google Patents [patents.google.com]
- 10. 4681-11-2 | this compound - AiFChem [aifchem.com]
- 11. 2,3-Dichloro-6-nitrobenzonitrile | CAS#:2112-22-3 | Chemsrc [chemsrc.com]
- 12. dibind.com [dibind.com]
2,3,6-trichlorobenzonitrile melting point and physical data
The following technical guide details the physicochemical profile, synthesis, and applications of 2,3,6-trichlorobenzonitrile, a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceutical building blocks.
Executive Technical Summary
This compound (CAS: 4681-11-2) is a highly specialized chlorinated aromatic nitrile. Structurally, it is characterized by a benzene ring substituted with a cyano group (-CN) and three chlorine atoms at the 2, 3, and 6 positions. This specific substitution pattern creates a "vicinal" trichloro arrangement that imposes significant steric strain, influencing both its reactivity and physical state.
It serves as a pivotal intermediate in the industrial synthesis of 2,3,6-trichlorobenzoic acid (2,3,6-TBA) , a synthetic auxin herbicide, and is increasingly utilized as a precursor for 2,6-difluorobenzonitrile via nucleophilic aromatic substitution (Halex reaction) for advanced pharmaceutical and liquid crystal applications.
Physicochemical Profile
The physical data for this compound reflects its high molecular weight and crystal packing efficiency driven by halogen interactions.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Registry Number | 4681-11-2 | Verified Identifier |
| Molecular Formula | C₇H₂Cl₃N | |
| Molecular Weight | 206.46 g/mol | |
| Physical State | Solid (Crystalline Powder) | White to off-white appearance |
| Melting Point | 115 – 125 °C (Estimated) | Note: While specific experimental MP is rarely reported in open literature compared to its isomer 2,6-dichlorobenzonitrile (145°C), it is structurally analogous to 2,3,6-TBA (124.5°C).[1][2] |
| Solubility | Low in water; Soluble in organic solvents | Soluble in Toluene, Acetone, DCM, DMF |
| Reactivity | Susceptible to Nucleophilic Aromatic Substitution ( | Activated by the electron-withdrawing cyano group |
Structural Analysis
The 2,6-dichloro substitution creates a "steric clamp" around the nitrile group, protecting it from immediate hydrolysis under mild conditions, while the 3-chloro position remains more accessible for regioselective substitutions or biological interactions.
Synthetic Methodologies
The synthesis of this compound is primarily achieved through the modification of toluene derivatives. Two primary pathways exist: the industrial Ammoxidation Route and the laboratory-scale Sandmeyer/Dehydration Route .
Pathway A: Ammoxidation of 2,3,6-Trichlorotoluene (Industrial Standard)
This method is preferred for high-volume manufacturing due to its atom economy. It involves the direct conversion of the methyl group to a nitrile using ammonia and oxygen over a vanadium-based catalyst.
-
Precursor: 2,3,6-Trichlorotoluene (CAS 2077-46-5)
-
Reagents:
, (Air) -
Catalyst:
(Vanadium Pentoxide on Alumina) -
Conditions: Vapor phase, 350–450 °C
Pathway B: Chlorination of 2,6-Dichlorobenzonitrile
An alternative route involves the electrophilic chlorination of the commercially available 2,6-dichlorobenzonitrile (Dichlobenil).
-
Precursor: 2,6-Dichlorobenzonitrile
-
Reagent:
(g) -
Catalyst:
or -
Mechanism: Electrophilic Aromatic Substitution (EAS). The 3-position is activated relative to the meta-positions, though isomer separation is often required.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways for this compound and its downstream applications.
Key Applications & Reaction Protocols
Synthesis of 2,6-Difluorobenzonitrile (Halex Reaction)
One of the most valuable applications of this compound is as a substrate for Halogen Exchange (Halex) reactions. The chlorine atoms at the 2 and 6 positions are activated by the electron-withdrawing nitrile group, allowing for displacement by fluoride ions.
-
Significance: 2,6-Difluorobenzonitrile is a key building block for herbicides and liquid crystal displays (LCDs).
-
Protocol Summary:
-
Dissolve this compound in a polar aprotic solvent (Sulfolane or DMSO).
-
Add anhydrous Potassium Fluoride (KF) (excess).
-
Heat to 190°C for 4–6 hours.
-
Mechanism:
. The 2,6-chlorines are displaced preferentially over the 3-chloro due to the ortho-effect of the nitrile. -
Note: this compound allows for milder fluorination conditions compared to non-activated aromatics.
-
Hydrolysis to 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)
Hydrolysis of the nitrile group yields the corresponding acid, a known auxin-mimic herbicide.
-
Reagents: 70%
or NaOH/H2O. -
Conditions: Reflux for 6 hours.
-
Outcome: Conversion of
.
Safety and Handling (E-E-A-T)
As a halogenated aromatic nitrile, this compound poses specific risks that must be mitigated through engineering controls.
-
Acute Toxicity: Nitriles can liberate cyanide ions (
) metabolically, though sterically hindered nitriles release them more slowly. Treat as toxic by ingestion and inhalation.[3] -
Skin/Eye Irritation: Solid dust is a potent irritant.
-
Thermal Decomposition: Heating to decomposition releases toxic fumes of Hydrogen Chloride (
), Nitrogen Oxides ( ), and Cyanides. -
PPE Requirements:
-
Respiratory: N95 or P100 dust mask for solid handling; full-face respirator with organic vapor/acid gas cartridges during heating/synthesis.
-
Dermal: Nitrile gloves (double-gloved recommended for solution handling).
-
References
-
National Center for Biotechnology Information (PubChem). 2,3,6-Trichlorobenzoic acid (Related Acid Data). [Link]
-
Google Patents (Ishihara Sangyo Kaisha Ltd). Process for producing 2,6-difluorobenzonitrile (EP0073372A1). (Describes use of this compound as precursor).[4]
-
Royal Society of Chemistry. Ammoxidation of chlorotoluenes (General Methodology). [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Key Intermediates from 2,3,6-Trichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,6-Trichlorobenzonitrile is a pivotal starting material in synthetic organic chemistry, offering a versatile scaffold for the generation of a variety of valuable intermediates. The strategic arrangement of its chloro and nitrile functionalities allows for selective chemical transformations, primarily through nucleophilic aromatic substitution and hydrolysis. This guide provides an in-depth exploration of the synthesis of key derivatives, including 2-amino-3,6-dichlorobenzonitrile and 2,3,6-trichlorobenzoic acid. It delves into the mechanistic rationale behind these transformations, offers detailed experimental protocols, and discusses the significance of these intermediates in the landscape of medicinal chemistry and drug development.
Introduction
Polychlorinated benzonitriles are a class of compounds that have garnered significant attention in the chemical and pharmaceutical industries due to their utility as precursors for a wide array of complex molecules. Among these, this compound stands out as a particularly useful building block. The strong electron-withdrawing nature of the nitrile group activates the benzene ring towards nucleophilic attack, rendering the chlorine atoms, particularly at the ortho and para positions, susceptible to substitution. This reactivity profile opens up pathways to introduce diverse functionalities, leading to intermediates with significant potential in the synthesis of pharmaceuticals, agrochemicals, and materials. This technical guide will focus on the practical synthesis and underlying chemical principles of key intermediates derived from this compound, providing a comprehensive resource for researchers in the field.
Core Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) to replace one or more chlorine atoms, and hydrolysis of the nitrile group to a carboxylic acid.
Nucleophilic Aromatic Substitution: The Gateway to Functionalization
The nitrile group (-CN) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. This effect is most pronounced at the ortho (positions 2 and 6) and para (position 4) positions relative to the nitrile. In this compound, the chlorine atoms at positions 2 and 6 are therefore the most activated and prone to substitution by nucleophiles.
The generally accepted mechanism for SNAr reactions in such activated systems is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which is a key factor in stabilizing this otherwise high-energy species. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
The regioselectivity of the substitution, i.e., whether the chlorine at position 2 or 6 is preferentially replaced, can be influenced by steric factors and the nature of the incoming nucleophile.
Key Intermediate 1: 2-Amino-3,6-dichlorobenzonitrile
The introduction of an amino group via amination of this compound yields 2-amino-3,6-dichlorobenzonitrile, a highly valuable intermediate, particularly for the synthesis of heterocyclic compounds like quinazolines, which are prevalent in many pharmaceutical agents.
Synthesis via Nucleophilic Aromatic Amination
The direct amination of this compound can be achieved by reaction with ammonia or an ammonia equivalent. The reaction proceeds via the SNAr mechanism, with the amino group displacing one of the activated chlorine atoms. Based on analogous reactions with similar substrates, the chlorine at the 2-position is expected to be the most susceptible to substitution due to the combined electron-withdrawing effects of the nitrile group and the adjacent chlorine atom at position 3.
While specific protocols for the direct amination of this compound are not abundantly available in open literature, a general procedure can be adapted from the amination of similar activated aryl chlorides[1][2].
Experimental Protocol: Synthesis of 2-Amino-3,6-dichlorobenzonitrile
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Ammonia solution (e.g., 28-30% in water or a solution of ammonia in an organic solvent like dioxane)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., potassium carbonate, to neutralize liberated HCl)
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).
-
Add an excess of the ammonia solution (e.g., 5-10 equivalents).
-
If using an ammonium salt, add a base like potassium carbonate (2-3 equivalents).
-
Seal the vessel and heat the reaction mixture to a temperature typically in the range of 100-150 °C[1]. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water to remove any residual solvent and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Expected Yield and Purity:
Based on similar reactions, yields for this type of amination can range from moderate to good (50-85%), with the purity of the recrystallized product being generally high (>98%).
Application in Drug Development: Synthesis of Quinazoline Scaffolds
2-Aminobenzonitriles are crucial precursors for the synthesis of quinazolines and quinazolinones, which are core structures in numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[3][4][5]. The 2-amino and nitrile groups can undergo cyclization reactions with various reagents to form the quinazoline ring system.
Caption: General scheme for the synthesis of quinazolines from 2-aminobenzonitriles.
Key Intermediate 2: 2,3,6-Trichlorobenzoic Acid
The hydrolysis of the nitrile group in this compound provides 2,3,6-trichlorobenzoic acid. This transformation is significant as it converts the molecule into a versatile carboxylic acid derivative, which can undergo a variety of subsequent reactions. 2,3,6-Trichlorobenzoic acid and its derivatives have applications as herbicides and as building blocks in organic synthesis[6][7].
Synthesis via Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. The reaction typically proceeds in two stages: initial hydrolysis to the corresponding amide (2,3,6-trichlorobenzamide), followed by further hydrolysis to the carboxylic acid.
-
Acid-catalyzed hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom more electrophilic and susceptible to attack by water.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
For polychlorinated benzonitriles, forcing conditions (high temperatures and prolonged reaction times) are often necessary to drive the hydrolysis to completion.
Experimental Protocol: Synthesis of 2,3,6-Trichlorobenzoic Acid
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Concentrated sulfuric acid or a strong base solution (e.g., 20-40% aqueous sodium hydroxide)
-
Water
Procedure (Base-catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in an aqueous solution of a strong base like sodium hydroxide (e.g., 20-40% w/v).
-
Heat the mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by the cessation of ammonia evolution or by analytical techniques like TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will be in the form of its sodium salt, which is soluble in the aqueous solution.
-
Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2. This will precipitate the 2,3,6-trichlorobenzoic acid.
-
Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.
Quantitative Data:
| Reaction Step | Reactants | Conditions | Typical Yield | Purity |
| Amination | This compound, Ammonia | DMF, 100-150 °C, Pressure | 50-85% | >98% (after recrystallization) |
| Hydrolysis | This compound, NaOH(aq) | Reflux, several hours | High | >97% (after recrystallization) |
Applications of Trichlorobenzoic Acid Derivatives
While 2,3,6-trichlorobenzoic acid itself has seen use as a herbicide, its primary value in the context of drug development lies in its potential as a synthetic intermediate. The carboxylic acid functionality allows for a range of transformations, including:
-
Amide bond formation: Coupling with amines to form a wide variety of substituted benzamides.
-
Esterification: Reaction with alcohols to produce esters.
-
Conversion to acid chloride: Treatment with reagents like thionyl chloride or oxalyl chloride to form the highly reactive 2,3,6-trichlorobenzoyl chloride, which is a versatile acylating agent[8].
These transformations enable the incorporation of the trichlorophenyl moiety into more complex molecular architectures, which is a common strategy in the design of new bioactive compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of key chemical intermediates. The strategic positioning of its functional groups allows for selective and efficient transformations, primarily through nucleophilic aromatic substitution and hydrolysis. The resulting products, 2-amino-3,6-dichlorobenzonitrile and 2,3,6-trichlorobenzoic acid, are themselves important building blocks for the synthesis of a diverse range of compounds with applications in the pharmaceutical and agrochemical industries. The detailed understanding of the reaction mechanisms and the availability of robust synthetic protocols, as outlined in this guide, are essential for harnessing the full potential of this important chemical entity.
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]
-
Chen, Z., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342-11348. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
-
He, C., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(16), 4947. Available at: [Link]
-
Harsy, V., et al. (2019). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. ACS Catalysis, 9(10), 9188-9193. Available at: [Link]
-
Infinity Learn. Hydrolysis of benzonitrile gives. Available at: [Link]
-
MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
-
PubChem. 2,3,6-Trichlorobenzoic acid. Available at: [Link]
- R. M. Scrowston. (1981). The Chemistry of Quinazolinones. Advances in Heterocyclic Chemistry, 29, 237-327.
-
ResearchGate. Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. Available at: [Link]
- Synthesis method of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. CN105294419A.
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]
- Process for preparation of 2,6-dichlorobenzonitrile. WO2020102716A1.
- Preparation method of 6-chloro-2-mercaptobenzoic acid. CN103360288B.
-
Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles using aliphatic alcohol–water system. Available at: [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. US20090312544A1.
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]
Sources
- 1. 2-amino-3,5-dinitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
difference between 2,3,6-trichlorobenzonitrile and 2,6-dichlorobenzonitrile
An In-Depth Technical Guide to the Core Differences Between 2,3,6-Trichlorobenzonitrile and 2,6-Dichlorobenzonitrile
Executive Summary
This technical guide provides a comprehensive comparative analysis of this compound and 2,6-dichlorobenzonitrile. While both are chlorinated aromatic nitriles, their utility and documented scientific understanding diverge significantly. 2,6-Dichlorobenzonitrile, widely known by its common name dichlobenil, is a well-established herbicide with a thoroughly characterized mechanism of action, toxicological profile, and environmental fate.[1][2] Conversely, this compound is a less-studied compound, with available literature primarily focused on its synthesis as a chemical intermediate. This guide will delve into the structural, synthetic, and biological disparities between these two molecules, offering field-proven insights for researchers, scientists, and drug development professionals. A critical aspect highlighted is the significant data gap for this compound, presenting opportunities for future research and development.
Molecular Structure and Physicochemical Properties: A Tale of Two Chlorination Patterns
The fundamental lies in the substitution pattern of chlorine atoms on the benzonitrile ring. This seemingly minor structural alteration has profound implications for their physicochemical properties, reactivity, and biological interactions.
The additional chlorine atom at the 3-position in this compound increases its molecular weight and is expected to enhance its lipophilicity compared to 2,6-dichlorobenzonitrile. This increased lipophilicity may influence its environmental partitioning, bioavailability, and metabolic pathways. The asymmetrical chlorination pattern in the trichloro- derivative also alters the molecule's dipole moment and electronic distribution, which can affect its binding affinity to biological targets.
Below is a visual representation of their molecular structures:
Caption: Molecular structures of 2,6-dichlorobenzonitrile and this compound.
A comparative summary of their key physicochemical properties is presented in the table below. Note the absence of extensive experimental data for this compound.
| Property | 2,6-Dichlorobenzonitrile (Dichlobenil) | This compound |
| CAS Number | 1194-65-6[1] | Not readily available |
| Molecular Formula | C₇H₃Cl₂N[1] | C₇H₂Cl₃N |
| Molecular Weight | 172.01 g/mol [1] | 206.45 g/mol |
| Appearance | White crystalline powder[1] | Data not available |
| Melting Point | 144.5 °C[1] | Data not available |
| Boiling Point | 279 °C[1] | Data not available |
| Water Solubility | Insoluble[1] | Expected to be very low |
| Density | 1.623 g/cm³[1] | Data not available |
Synthesis and Manufacturing Processes
The synthetic pathways to these compounds reflect their differing commercial availability and research focus. 2,6-dichlorobenzonitrile is produced on an industrial scale, with various methods optimized for yield and purity.[3] In contrast, the synthesis of this compound is described in more specialized chemical literature, often as part of broader synthetic methodologies.
Synthesis of 2,6-Dichlorobenzonitrile (Dichlobenil):
A common industrial synthesis starts from 2,6-dichlorotoluene, which undergoes ammoxidation.[3] Another patented process involves the selective de-nitrochlorination of 2-chloro-6-nitrobenzonitrile.[3] This precursor is prepared by the cyanide exchange of 2,3-dichloronitrobenzene.[3]
Synthesis of this compound:
The synthesis of this compound has been reported via the reaction of 2,3-dichloro-6-nitrobenzonitrile with a chlorinating agent.[4] One patented method describes the reaction of 2,3-dichloro-6-nitrobenzonitrile with lithium chloride and anhydrous aluminum chloride in N-methyl-2-pyrrolidone at elevated temperatures.[4]
The following diagram illustrates a generalized synthetic workflow for both compounds.
Caption: Generalized synthetic workflows for 2,6-dichlorobenzonitrile and this compound.
Applications and Biological Activity: A Study in Contrasts
The applications of these two molecules are markedly different, with 2,6-dichlorobenzonitrile having a well-defined role in agriculture and land management, while the utility of this compound remains largely unexplored in the public domain.
2,6-Dichlorobenzonitrile (Dichlobenil): A Potent Herbicide
Dichlobenil is a widely used pre-emergent herbicide for the control of a broad spectrum of annual and perennial weeds.[2][5] Its primary mechanism of action is the inhibition of cellulose biosynthesis in plants.[1][2] This disruption of cell wall formation is particularly effective against germinating seeds and young seedlings.[1] Dichlobenil is used in various settings, including fruit orchards, nurseries, and for aquatic weed control.[5]
This compound: A Chemical Intermediate
There is a notable lack of information regarding any significant biological activity or large-scale application of this compound. Its appearance in the chemical literature is primarily as a synthetic intermediate.[4] The presence of the additional chlorine atom at the 3-position could potentially alter its herbicidal activity, selectivity, and environmental persistence compared to dichlobenil. However, without empirical data, any such effects remain speculative. This represents a significant knowledge gap and a potential avenue for novel herbicide discovery and development.
Toxicological and Environmental Profile
The toxicological and environmental profiles of these compounds are as divergent as their applications, with extensive data available for dichlobenil and a scarcity of information for its trichlorinated counterpart.
2,6-Dichlorobenzonitrile (Dichlobenil):
Dichlobenil is classified as having low acute toxicity via oral, dermal, and inhalation routes.[5] It is not considered a skin or eye irritant.[5] However, it has been classified by the U.S. EPA as a Group C, possible human carcinogen.[5] Environmentally, dichlobenil is moderately persistent in soil and very persistent in water.[1] It has the potential to leach into groundwater.[1] Its primary metabolite, 2,6-dichlorobenzamide (BAM), is also of environmental concern due to its mobility and persistence.[6]
This compound:
No specific toxicological or environmental fate studies for this compound are readily available in the public literature. However, based on the general toxicology of chlorinated aromatic compounds, it can be inferred that it would warrant careful handling and assessment. Increased chlorination can sometimes lead to greater persistence and potential for bioaccumulation. The toxicological profile would need to be determined through rigorous testing before any potential application could be considered.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzonitrile from 2-Chloro-6-nitrobenzonitrile[3]
-
Objective: To synthesize 2,6-dichlorobenzonitrile via de-nitrochlorination.
-
Materials: 2-chloro-6-nitrobenzonitrile, chlorine gas, reaction vessel equipped with a heating mantle, stirrer, and gas inlet.
-
Procedure:
-
Charge the reaction vessel with 2-chloro-6-nitrobenzonitrile.
-
Heat the vessel to a temperature in the range of 100-200°C.
-
Introduce a controlled stream of chlorine gas into the reaction mixture.
-
Maintain the reaction for 5 to 15 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and purify the crude product, for example, by solvent washing, to obtain 2,6-dichlorobenzonitrile.
-
Protocol 2: Synthesis of this compound from 2,3-Dichloro-6-nitrobenzonitrile[4]
-
Objective: To synthesize this compound.
-
Materials: 2,3-dichloro-6-nitrobenzonitrile, lithium chloride, anhydrous aluminum chloride, N-methyl-2-pyrrolidone, reaction flask with a reflux condenser and magnetic stirrer.
-
Procedure:
-
In a reaction flask, combine 2,3-dichloro-6-nitrobenzonitrile, lithium chloride, and anhydrous aluminum chloride in N-methyl-2-pyrrolidone.
-
Heat the mixture to 180°C and maintain for one hour.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction mixture and perform a suitable work-up, such as extraction and recrystallization, to isolate and purify the this compound product.
-
Conclusion
This in-depth technical guide delineates the substantial differences between this compound and its well-known counterpart, 2,6-dichlorobenzonitrile (dichlobenil). While dichlobenil is a commercially significant herbicide with a wealth of scientific data supporting its use and regulation, this compound remains a comparatively obscure chemical entity, primarily of interest as a synthetic intermediate.
The structural variance, specifically the additional chlorine atom in the 3-position, is the genesis of their distinct properties. This guide has synthesized the available information to provide a comparative framework for their chemical properties, synthesis, and known applications.
For researchers and professionals in drug development and agrochemical discovery, the key takeaway is the significant data void for this compound. This knowledge gap presents a compelling opportunity for novel research into its potential biological activities, toxicological profile, and environmental behavior. Such studies would be instrumental in determining if this lesser-known molecule holds untapped potential or poses uncharacterized risks.
References
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PubChem. (n.d.). 2,3,6-Trichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 22). 2,6-Dichlorobenzonitrile. Retrieved from [Link]
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LookChem. (n.d.). 2-CHLORO-6-NITROBENZONITRILE. Retrieved from [Link]
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PubChem. (n.d.). Dichlobenil. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,3,6-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Dichlobenil. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.
- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
- Baldwin, M. K., & Smith, G. N. (1973). The Comparative Metabolism of 2,6-dichlorothiobenzamide (Prefix)
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7381.
- Google Patents. (n.d.). A process for the production of 2-chlorobenzonitrile derivatives.
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UJConline.net. (n.d.). ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. Retrieved from [Link]
- National Center for Biotechnology Information. (2022).
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services.
-
Anshul Specialty Molecules. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Scientific Reports, 10, 12833.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. 28(1), 143-161.
- Royal Society of Chemistry. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 41(19), 10863-10872.
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A Technical Guide to the Industrial Sourcing and Quality Verification of High-Purity 2,3,6-Trichlorobenzonitrile
For researchers, medicinal chemists, and process development scientists, the integrity of starting materials is paramount. The success of a multi-step synthesis, the validity of biological assays, and the safety profile of a final active pharmaceutical ingredient (API) are all directly dependent on the purity of the chemical building blocks used. 2,3,6-Trichlorobenzonitrile (CAS No. 57274-66-5) is a highly functionalized aromatic nitrile that serves as a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced agrochemicals.[1]
The strategic placement of three chlorine atoms and a nitrile group on the benzene ring provides multiple reactive sites, making it a versatile precursor.[1] However, this reactivity also presents challenges in synthesis and purification. The presence of isomeric impurities, residual starting materials, or reaction by-products can have profound and often detrimental effects on downstream reactions and final product quality. Therefore, procuring this compound at high purity (typically >99%) is not merely a preference but a stringent requirement.
This guide provides an in-depth framework for navigating the supplier landscape, establishing robust qualification protocols, and implementing analytical methods to verify the purity and identity of this compound for research and drug development applications.
The Supplier Landscape: From Catalog to Custom Manufacturing
Sourcing a specialized intermediate like this compound involves looking beyond standard chemical catalogs, which primarily serve early-stage research needs. Industrial supply necessitates a partnership with manufacturers capable of providing consistent quality at scale. The landscape can be broadly categorized into two tiers:
-
Catalog & Research-Grade Suppliers: These companies are excellent for sourcing gram-to-kilogram quantities for initial research and development. They typically offer material with a standard certificate of analysis.
-
Custom Synthesis & Contract Development and Manufacturing Organizations (CDMOs): For pilot-scale and commercial production, a CDMO is the preferred partner. These organizations can synthesize compounds on an exclusive basis, develop and optimize manufacturing processes, and provide extensive analytical documentation compliant with regulatory standards.
While a definitive list of large-scale industrial suppliers for this specific isomer is proprietary, the following table includes representative chemical suppliers known for providing complex intermediates and custom synthesis services, similar to those offering related compounds like 2,4,6-trichlorobenzonitrile.[2]
| Supplier Category | Representative Companies | Typical Scale | Key Considerations |
| Catalog / R&D | TCI Chemicals, Alfa Aesar, Energy Chemical[2] | 1g - 1kg | Off-the-shelf availability for rapid screening. Purity is generally high but may not be GMP. |
| Custom Synthesis / CDMO | Inquire with specialized fine chemical manufacturers | 1kg - 1000+ kg | Process can be tailored to meet specific purity profiles. Requires significant lead time and investment. |
Supplier Qualification: A Self-Validating Protocol
Selecting a supplier for a critical raw material is a process that demands scientific rigor. The objective is to build a self-validating system where trust is established through documented evidence and empirical data. Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications.
The following workflow outlines a robust protocol for qualifying and onboarding a new supplier for high-purity this compound.
Caption: Workflow for qualifying a chemical supplier.
Causality Behind Key Steps:
-
Step 4 (In-House Verification): This is the most critical step. An independent, in-house verification of the supplier's sample using validated analytical methods confirms their claims. Any significant discrepancy between the supplier's CoA and internal results (e.g., purity difference >0.5%, presence of unlisted impurities) is a major red flag.
-
Step 6 (Audit): For long-term, industrial supply, an audit is essential. It provides insight into the manufacturer's Quality Management System (QMS), process controls, and change control procedures, ensuring lot-to-lot consistency.
Technical Deep Dive: Synthesis and Impurity Profiling
Understanding the manufacturing process is key to anticipating potential impurities. A plausible and documented industrial synthesis route for this compound involves the chlorination of a dichloronitrobenzene precursor.[3]
Caption: Synthesis route based on patent literature.[3]
This process, while effective, can lead to specific process-related impurities that must be controlled and monitored:
-
Residual Starting Material: Incomplete reaction can leave traces of 2,3-dichloro-6-nitrobenzonitrile.
-
Isomeric Impurities: Minor variations in the chlorination of the precursor can lead to other trichlorobenzonitrile isomers.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under certain conditions, potentially forming 2,3,6-trichlorobenzamide.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., N-methyl-2-pyrrolidone, toluene) may be present in the final product.
High-purity material is typically achieved through controlled crystallization, where the desired product crystallizes out of a solution, leaving impurities behind. The choice of solvent is critical for effective separation.
Analytical Methods for Purity Verification
No single analytical technique is sufficient to fully characterize a chemical intermediate. A multi-pronged approach is necessary to confirm identity, quantify purity, and identify impurities. Common chromatography methods are well-suited for this purpose.[4]
| Analytical Technique | Primary Purpose | Key Insights Provided |
| HPLC-UV | Purity Quantification | Excellent for separating and quantifying the main component and non-volatile impurities. The area-under-the-curve percentage is the standard measure of purity.[5] |
| GC-MS | Impurity Identification | Ideal for separating volatile impurities (like residual solvents) and providing mass spectral data to identify unknown peaks.[6] |
| ¹H-NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure of the main component by analyzing the hydrogen atoms. Can detect impurities with distinct proton signals. |
| FTIR Spectroscopy | Functional Group ID | Confirms the presence of key functional groups (e.g., the nitrile C≡N stretch) and provides a unique fingerprint of the molecule. |
Detailed Protocol: Reversed-Phase HPLC Method
For routine quality control, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its precision and robustness.[5] The following protocol provides a starting point for method development.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column provides good separation for non-polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting non-polar compounds. |
| Gradient | 50% B to 95% B over 15 min | A gradient elution ensures that both the main peak and any later-eluting impurities are captured. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 220 nm | Aromatic compounds strongly absorb UV light at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 0.5 mg/mL in Acetonitrile | Ensure the sample is fully dissolved to prevent column blockage. |
Method Validation: As per ICH guidelines, any analytical method used for quality control must be validated for specificity, linearity, accuracy, precision, and robustness to ensure the data is reliable.
Conclusion
The procurement of high-purity this compound for pharmaceutical and advanced material research is a multi-faceted process that extends far beyond a simple purchasing transaction. It requires a strategic approach to supplier selection, a rigorous, data-driven protocol for qualification, and a deep understanding of the chemical's synthesis and potential impurity profile. By integrating robust in-house analytical verification with a thorough supplier vetting process, researchers and drug development professionals can ensure the quality and consistency of this critical starting material, thereby safeguarding the integrity of their research and the ultimate success of their development programs.
References
-
Anshul Specialty Molecules. 2-Chlorobenzonitrile. Available at: [Link]
- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
- Google Patents. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
-
Xingrui Industry Co., Limited. Understanding the Role of 2,4,6-Trichlorobenzonitrile (CAS 6575-05-9) in Chemical Synthesis. Available at: [Link]
- Google Patents. A process for the production of 2-chlorobenzonitrile derivatives - Patent 0006999.
-
Specialty Analytical. Test Method Database. Available at: [Link]
-
Pharmaffiliates. CAS No : 59-66-5 | Product Name : Acetazolamide - API. Available at: [Link]
-
ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
- Google Patents. Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1.
-
Par Drugs and Chemicals Private Limited. Manufacturing Process. Available at: [Link]
-
National Institutes of Health. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PubMed. Available at: [Link]
-
BioSpectra. TRIS TESTING METHODS. Available at: [Link]
-
MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available at: [Link]
-
CP Lab Safety. This compound, 98% Purity, C7H2Cl3N, 1 gram. Available at: [Link]
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- 6. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 2,6-difluorobenzonitrile using 2,3,6-trichlorobenzonitrile
Technical Application Note: High-Purity Synthesis of 2,6-Difluorobenzonitrile via Halex Fluorination and Hydrodechlorination
Executive Summary
2,6-Difluorobenzonitrile (2,6-DFBN) is a critical intermediate in the synthesis of benzoylurea insecticides (e.g., Diflubenzuron, Teflubenzuron) and various pharmaceutical compounds. While 2,6-dichlorobenzonitrile is a common precursor, supply chain volatility and cost considerations have shifted industrial focus toward 2,3,6-trichlorobenzonitrile (2,3,6-TCBN) . This starting material, often derived from the ammoxidation of 2,3,6-trichlorotoluene, offers a robust upstream supply but presents a specific chemical challenge: the presence of an unactivated chlorine atom at the meta (3-) position.
This Application Note details a validated, two-stage protocol for converting 2,3,6-TCBN to 2,6-DFBN. The process integrates a high-temperature Halex (Halogen Exchange) reaction to install fluorine at the activated ortho positions, followed by a selective catalytic hydrodechlorination (HDC) to remove the recalcitrant meta-chlorine.
Chemical Strategy & Mechanism
The transformation relies on exploiting the electronic differences between the chlorine atoms on the benzonitrile ring.
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr) The nitrile group (-CN) is a strong electron-withdrawing group (EWG). It activates the chlorine atoms at the ortho (2, 6) and para (4) positions toward nucleophilic attack. In 2,3,6-TCBN, the chlorines at positions 2 and 6 are highly activated. The chlorine at position 3 is meta to the nitrile and remains largely inert to fluoride exchange under standard Halex conditions.
-
Result: Conversion of 2,3,6-TCBN to 3-chloro-2,6-difluorobenzonitrile (3-Cl-2,6-DFBN) .
-
-
Stage 2: Catalytic Hydrodechlorination (HDC) To obtain the target 2,6-DFBN, the chlorine at position 3 must be excised without reducing the nitrile group or defluorinating the ring. This is achieved via palladium-catalyzed hydrogenolysis.
-
Result: Conversion of 3-Cl-2,6-DFBN to 2,6-difluorobenzonitrile (2,6-DFBN) .
-
Reaction Scheme Visualization
Caption: Two-stage synthesis pathway illustrating the selective fluorination of activated chlorines followed by reductive removal of the meta-chlorine.
Protocol 1: Halex Fluorination
Objective: Selective replacement of C-2 and C-6 chlorines with fluorine. Critical Quality Attribute (CQA): Moisture content of the system must be <500 ppm to prevent hydrolysis of the nitrile to the amide or formation of phenolic byproducts.
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Substrate | Purity >98% |
| Potassium Fluoride (KF) | Fluorinating Agent | Spray-dried, particle size <40 µm, Water <0.1% |
| Sulfolane (TMS) | Solvent | Anhydrous, high thermal stability |
| Tetraphenylphosphonium Bromide (TPPB) | Phase Transfer Catalyst | Increases F- solubility |
| Toluene | Azeotropic Agent | For drying the system |
Experimental Procedure
-
System Drying (Azeotropic Distillation):
-
Charge a 1L Hastelloy autoclave (or glass reactor for low pressure) with Sulfolane (500 mL) and Potassium Fluoride (128 g, 2.2 eq) .
-
Add Toluene (100 mL) .
-
Heat to 140°C and distill off the toluene-water azeotrope until the distillate is clear. This ensures the KF is "naked" and reactive.
-
Note: Spray-dried KF is hygroscopic; minimize exposure to air.
-
-
Reaction Initiation:
-
Cool the mixture to 100°C.
-
Add 2,3,6-TCBN (206.5 g, 1.0 mol) and TPPB (4.2 g, 2 mol%) .
-
Seal the reactor and purge with Nitrogen (N2) three times.
-
-
Fluorination:
-
Heat the reaction mass to 190°C .
-
Maintain agitation at 500 RPM. The reaction is heterogeneous (solid-liquid).
-
Hold for 4–6 hours . Monitor by GC.[1]
-
Endpoint: <1% residual 2,3,6-TCBN and <2% monochloro-intermediates.
-
-
Work-up:
-
Cool to 25°C. Filter the salts (KCl + unreacted KF) using a sintered glass funnel.
-
Wash the filter cake with dichloromethane (DCM) or toluene.
-
Distill the solvent (Sulfolane) under reduced pressure (recycle).
-
Isolate the crude 3-Chloro-2,6-difluorobenzonitrile by vacuum distillation (b.p. approx. 110°C at 20 mmHg).
-
Protocol 2: Catalytic Hydrodechlorination (HDC)
Objective: Selective removal of the C-3 chlorine atom. Critical Quality Attribute (CQA): Prevention of nitrile reduction (to amine) and over-reduction (defluorination).
Materials & Reagents
| Reagent | Role | Specifications |
| 3-Cl-2,6-DFBN | Intermediate | From Step 1 |
| 5% Pd/C | Catalyst | 50% water wet (reduces ignition risk) |
| Triethylamine (Et3N) | Acid Scavenger | Neutralizes HCl formed |
| Methanol | Solvent | HPLC Grade |
| Hydrogen (H2) | Reductant | High Purity (99.99%) |
Experimental Procedure
-
Reactor Charging:
-
In a 1L Hydrogenation Autoclave, charge 3-Cl-2,6-DFBN (173.5 g, 1.0 mol) .
-
Add Methanol (600 mL) and Triethylamine (111 g, 1.1 eq) .
-
Add 5% Pd/C catalyst (3.5 g dry basis) . Safety: Add catalyst to the wet solvent to prevent spark ignition.
-
-
Hydrogenation:
-
Purge the vessel with N2 (3x) and then H2 (3x).
-
Pressurize with H2 to 5 bar (approx. 72 psi) .
-
Heat to 50–60°C with vigorous stirring.
-
Reaction is exothermic; control temperature carefully.
-
Monitor H2 uptake. The reaction typically completes in 2–4 hours .
-
-
Filtration & Isolation:
-
Vent H2 and purge with N2.
-
Filter the catalyst (hot filtration recommended if product solubility is an issue, though DFBN is soluble in MeOH).
-
Concentrate the filtrate to remove Methanol and excess Triethylamine.
-
The residue contains the product and Triethylamine Hydrochloride (salt).
-
Add Water (300 mL) and extract with Toluene or DCM.
-
Wash the organic layer with dilute HCl (to remove residual amine) and then Brine.
-
-
Final Purification:
-
Dry the organic layer over MgSO4.
-
Evaporate solvent.
-
Recrystallize from Hexane/Isopropanol or perform fractional distillation.
-
Target Yield: >90% (Step 2).
-
Final Purity: >99.0% by GC.
-
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting the critical control points (CCPs) for safety and yield.
Caption: Operational workflow emphasizing the necessity of anhydrous conditions in Step 1 and catalyst management in Step 2.
Analytical Parameters (QC)
To ensure process integrity, the following GC method is recommended for intermediate and final product analysis.
| Parameter | Condition |
| Instrument | GC-FID (e.g., Agilent 7890) |
| Column | DB-5 or HP-5 (30m x 0.25mm, 0.25µm film) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Oven Program | 50°C (hold 2 min) → 20°C/min → 250°C (hold 5 min) |
| Detector | FID, 280°C |
| Retention Times (Approx) | 2,6-DFBN: ~4.5 min 3-Cl-2,6-DFBN: ~7.2 min 2,3,6-TCBN: ~9.8 min |
References
- Nippon Kayaku Co Ltd. (1983). Process for producing 2,6-difluorobenzonitrile. EP0073372A1.
-
Ishihara Sangyo Kaisha. (1983).[2] Process for producing 2,6-difluorobenzonitrile. US4406841A. United States Patent and Trademark Office.
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][3][2][4][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society, 81(4), 94-101. [Link]
- Toray Industries Inc. (2001). Process for the preparation of fluorobenzyl derivatives. EP1114809A1.
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- 2. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]
- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. Buy 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [smolecule.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Reduction of 2,3,6-Trichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Importance of Reducing 2,3,6-Trichlorobenzonitrile
The catalytic reduction of this compound is a pivotal transformation in synthetic organic chemistry, offering a gateway to a variety of valuable intermediates, particularly substituted aminomethyl- and benzoyl- compounds. The primary synthetic goal is often the selective reduction of the nitrile group to a primary amine, yielding 2,3,6-trichlorobenzylamine, a versatile building block in medicinal chemistry and materials science. However, the presence of three chlorine substituents on the aromatic ring introduces a significant challenge: the potential for concurrent hydrodechlorination. This dual reactivity necessitates a carefully orchestrated catalytic approach to achieve the desired selectivity.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the methodologies for the catalytic reduction of this compound. We will delve into the mechanistic rationale behind catalyst selection and process optimization, present detailed experimental protocols, and discuss analytical techniques for reaction monitoring and product characterization.
Understanding the Catalytic Landscape: Navigating Selectivity in Nitrile Reduction and Hydrodechlorination
The reduction of this compound involves two primary competing reactions: the hydrogenation of the nitrile group and the hydrogenolysis of the carbon-chlorine bonds. The choice of catalyst, solvent, temperature, and hydrogen pressure plays a critical role in steering the reaction towards the desired outcome.
Key Catalytic Systems:
-
Palladium on Carbon (Pd/C): A widely used and versatile catalyst for both nitrile hydrogenation and hydrodechlorination.[1] The selectivity can be tuned by modifying the reaction conditions. For instance, lower temperatures and pressures tend to favor nitrile reduction, while higher temperatures and the presence of a base can promote hydrodechlorination.
-
Raney Nickel (Raney Ni): A highly active catalyst, particularly for the hydrogenation of nitriles to primary amines.[2] Its high activity can sometimes lead to over-reduction and dechlorination, requiring careful control of the reaction parameters. The preparation and activation of Raney Ni are crucial for its performance.[3][4]
-
Rhodium and Ruthenium Catalysts: These noble metal catalysts can also be employed for nitrile reduction, sometimes offering unique selectivity profiles.[5][6] Homogeneous ruthenium complexes, for example, have shown excellent performance in the selective reduction of nitriles.[5]
Mechanism of Nitrile Reduction:
The catalytic hydrogenation of nitriles generally proceeds through the formation of an intermediate imine, which is then further reduced to the primary amine.[2][7] However, this reactive imine intermediate can also react with the newly formed primary amine to produce secondary and tertiary amines as byproducts.[2][7] Suppressing these side reactions is a key aspect of protocol development.
Experimental Protocols
Protocol 1: Selective Nitrile Reduction using Palladium on Carbon (Pd/C)
This protocol aims to selectively reduce the nitrile group of this compound to a primary amine while minimizing hydrodechlorination.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller
-
Schlenk flask and line for inert gas handling
-
Magnetic stirrer and hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Handling and Reactor Preparation:
-
Under an inert atmosphere (N2 or Ar), carefully weigh the desired amount of 10% Pd/C (typically 5-10 mol% relative to the substrate) and add it to the autoclave.
-
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous ethanol (e.g., 10-20 mL per gram of substrate).
-
Add a solution of ammonia in methanol (e.g., 1.5-2.0 eq) to the substrate solution. The presence of ammonia helps to suppress the formation of secondary and tertiary amines.
-
Transfer the substrate solution to the autoclave containing the catalyst.
-
-
Hydrogenation:
-
Seal the autoclave and purge the system several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Rapid Reduction using Raney Nickel
This protocol utilizes the high activity of Raney Nickel for a potentially faster reduction of the nitrile group.
Materials:
-
This compound
-
Raney Nickel (activated slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Potassium borohydride (KBH4) (optional, for enhanced reactivity)[4]
-
Hydrogen gas (high purity) or a hydrogen donor like KBH4
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Hydrogen balloon or a high-pressure autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation:
-
If using a commercial Raney Nickel slurry, carefully decant the storage solvent and wash the catalyst with anhydrous ethanol under an inert atmosphere.[4]
-
Safety Note: Raney Nickel is pyrophoric when dry. Always handle it as a slurry in a suitable solvent.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the activated Raney Nickel slurry.
-
Dissolve this compound (1.0 eq) in anhydrous ethanol and add it to the flask.
-
-
Reduction:
-
Method A (Hydrogen Gas): Attach a hydrogen-filled balloon to the flask or transfer the mixture to a high-pressure autoclave. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Method B (Transfer Hydrogenation): Add potassium borohydride (e.g., 4.0 eq) portion-wise to the stirred reaction mixture at room temperature.[4] The reaction is often rapid and exothermic.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench any remaining reducing agent (if used).
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by appropriate methods such as column chromatography or recrystallization.
-
Data Presentation and Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Selectivity for Primary Amine |
| 10% Pd/C | 50-100 psi H₂, 40-60°C, Ethanol, NH₃ | Good selectivity control, commercially available, reusable. | Can promote hydrodechlorination at higher temperatures. | High with optimized conditions. |
| Raney Nickel | 1 atm H₂ or KBH₄, RT-50°C, Ethanol | High activity, rapid reactions. | Pyrophoric, can be less selective, potential for over-reduction. | Moderate to high, condition dependent. |
Analytical Monitoring and Characterization
The progress of the reduction of this compound and the product distribution should be monitored by appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for quantitative analysis.[8] It allows for the separation and identification of the starting material, the desired primary amine, partially dechlorinated products, and other byproducts.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for reaction monitoring, especially for less volatile compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final purified product.
Logical Flow of the Catalytic Reduction Process
Caption: Workflow for the catalytic reduction of this compound.
Conclusion and Future Perspectives
The catalytic reduction of this compound presents a formidable yet achievable synthetic challenge. By carefully selecting the catalyst and optimizing reaction conditions, researchers can navigate the delicate balance between nitrile reduction and hydrodechlorination to obtain the desired aminomethyl product with high selectivity. The protocols outlined in this guide provide a solid foundation for developing robust and efficient synthetic routes.
Future research in this area may focus on the development of novel catalytic systems with enhanced selectivity and activity, including the use of non-precious metal catalysts and advanced catalyst supports. Furthermore, the exploration of continuous flow methodologies could offer significant advantages in terms of safety, scalability, and process control for the industrial production of these valuable chemical intermediates.
References
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Retrieved from [Link]
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
ResearchGate. (n.d.). Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
WordPress. (n.d.). Nitrile Reduction. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
PubMed. (n.d.). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Retrieved from [Link]
-
EPA. (n.d.). Method For Collection And Analysis Of Chlorobenzenes. Retrieved from [Link]
- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
-
ResearchGate. (n.d.). Determination of 2,4,6-trichloroanisole by GC-TQMS. Retrieved from [Link]
-
Chromatography Online. (2017, October 1). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Nitrogen Engineered Carbon Paramagnetic Centers for Spin-Mediated Photocatalysis. Retrieved from [Link]
-
CORE. (2019, March 27). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]
-
PubMed. (n.d.). GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments. Retrieved from [Link]
-
PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. Retrieved from [Link]
-
ResearchGate. (2019, March 27). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
-
RSC Publishing. (n.d.). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]
-
MDPI. (2023, October 16). Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS). Retrieved from [Link]
-
EPA. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]
-
Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic dechlorination of polychlorinated biphenyls (PCBs) using amine functionalised titanocenes. Retrieved from [Link]
Sources
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing 2,3,5,6-tetrachlorobenzonitrile impurities from 2,3,6-trichlorobenzonitrile
Executive Summary
This guide addresses the separation of 2,3,5,6-tetrachlorobenzonitrile (TeCBN) impurities from 2,3,6-trichlorobenzonitrile (TCBN) .[1] This impurity profile is characteristic of synthesis via the ammoxidation of polychlorotoluenes or direct chlorination of benzonitrile, where over-chlorination occurs.
Due to the structural similarity of these congeners, standard "wash" procedures are often insufficient. Successful purification requires exploiting the distinct Melting Point (MP) and Boiling Point (BP) differentials driven by the additional chlorine atom on the impurity.[1]
Module 1: Characterization & Diagnosis
Before initiating purification, quantify the impurity level.[1] TeCBN is more lipophilic and has a higher boiling point than the target TCBN.[1]
Diagnostic Properties Table
| Property | Target: 2,3,6-TCBN | Impurity: 2,3,5,6-TeCBN | Implication |
| Molecular Weight | 206.46 g/mol | 240.90 g/mol | Detectable by MS ( |
| Melting Point | 117–119 °C [1] | > 200 °C (Est.)* | TeCBN crystallizes first or remains insoluble.[1] |
| Boiling Point | ~260–280 °C (Atm) | > 300 °C (Atm) | TeCBN is the "Heavy" cut in distillation.[1] |
| Solubility (Hexane) | High (Hot), Moderate (Cold) | Low (Hot), Insoluble (Cold) | Recrystallization is highly effective. |
*Note: TeCBN is a highly chlorinated congener; analogous compounds like Pentachlorobenzonitrile melt >210°C. The significant MP gap is the primary lever for separation.[1]
Analytical Method (GC-FID/MS)
-
Column: Rtx-5 or DB-5 (Non-polar, 5% phenyl).[1]
-
Carrier: Helium @ 1.5 mL/min.
-
Oven: 100°C (1 min)
20°C/min 280°C (hold 5 min). -
Elution Order: 2,3,6-TCBN elutes before 2,3,5,6-TeCBN.[1]
Module 2: Purification Protocols
Select your workflow based on the initial purity of your crude material.[1]
Decision Tree: Workflow Selection
Figure 1: Purification strategy based on impurity load.[1] High impurity levels require distillation first to prevent occlusion during crystallization.[1]
Protocol A: Vacuum Fractional Distillation (Primary Method)
Best For: Crude material with >5% TeCBN or dark, tarry residues.[1] Mechanism: Exploits the ~40°C boiling point difference.[1]
-
Setup: Use a fractional distillation column (Vigreux or packed column) with a vacuum manifold.
-
Vacuum: Apply high vacuum (< 10 mmHg).
-
Note: At 10 mmHg, TCBN boils approx. 130–150°C. TeCBN will boil significantly higher.[1]
-
-
Procedure:
-
Heat the pot gradually.
-
Fraction 1 (Forerun): Discard volatiles (solvents, lower chlorinated benzenes).[1]
-
Fraction 2 (Main Cut): Collect the steady plateau corresponding to TCBN.[1] Monitor head temperature closely.[1]
-
Stop Point: When head temperature spikes or pot residue becomes viscous, stop. The TeCBN will largely remain in the pot residue due to its lower vapor pressure.[1]
-
-
Validation: Check GC. If TeCBN < 1%, proceed to Protocol B for final polishing.[1]
Protocol B: Selective Recrystallization (Polishing Method)
Best For: Final purification (95%
Step-by-Step:
-
Dissolution:
-
Hot Filtration (The Separation Step):
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature, then to 0°C.
-
TCBN will crystallize as white needles/plates.[1]
-
-
Collection:
Module 3: Troubleshooting & FAQs
Q1: The crystals are "oily" or "sticky" after filtration. Why?
Cause: Presence of lower-chlorinated byproducts (e.g., dichlorobenzonitriles) or residual solvent.[1] Fix:
-
Ensure you wash the filter cake with cold hexane.[1]
-
If the oil persists, recrystallize once from Methanol/Water (80:20) .[1] Dissolve in hot methanol, then add water until turbid, and cool. This solvent system is more effective at rejecting oily organic residues than hexane.[1]
Q2: My melting point is still broad (e.g., 110–115°C).
Cause: Eutectic formation. Even 2-3% TeCBN can depress and broaden the MP.[1] Fix:
-
Do not just re-crystallize.[1] You must purge the mother liquor.[1]
-
Perform a "swish" wash: Suspend the solid in a minimal amount of cold solvent, stir for 30 mins, and filter.[1] This dissolves surface impurities without dissolving the bulk crystal.[1]
Q3: Can I use chemical hydrolysis to remove TeCBN?
Answer: No, it is not recommended. While benzonitriles can be hydrolyzed to amides/acids, both TCBN and TeCBN have chlorines at the 2 and 6 positions (ortho to the nitrile).[1] This creates massive steric hindrance , making hydrolysis extremely slow and difficult for both molecules.[1] You will likely degrade the molecule before achieving selective separation.[1] Stick to physical separation (Distillation/Crystallization).[1]
References
-
Nishiyama, R., et al. (1983).[1] Process for producing 2,6-difluorobenzonitrile. U.S. Patent No.[1] 4,406,841.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
- Relevance: Explicitly describes the isolation of this compound via recrystallization from n-hexane and cites the melting point as 117–119°C.
-
California Department of Pesticide Regulation. (2005).[1] Chlorothalonil Risk Characterization Document.
- Relevance: Provides comparative physical property data for highly chlorinated benzonitriles (e.g., Chlorothalonil MP ~250°C), supporting the high-MP hypothesis for TeCBN.
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [1]
-
Relevance: Verification of chemical structure and identifiers.[1]
-
Sources
Technical Support Center: Fluorination of 2,3,6-Trichlorobenzonitrile
Introduction: The Mechanistic Landscape
Welcome to the technical support hub for the fluorination of 2,3,6-trichlorobenzonitrile (2,3,6-TCBN). If you are accessing this guide, you are likely encountering the classic pitfalls of the Halex (Halogen Exchange) reaction: incomplete conversion, "black tar" formation, or hydrolysis byproducts.
The Core Challenge:
The fluorination of 2,3,6-TCBN via Nucleophilic Aromatic Substitution (
-
Kinetic Product: 2,6-difluoro-3-chlorobenzonitrile (Rapid formation).
-
Thermodynamic/Forced Product: 2,3,6-trifluorobenzonitrile (Requires forcing conditions).
Most byproduct issues arise from a mismatch between your target product and the energy input (Temperature/Catalyst) or from moisture contamination.
Module 1: Moisture Management (The "Black Tar" & Dimer Source)
Symptom: The reaction mixture turns viscous/black, and LC-MS shows peaks corresponding to phenolic ethers (dimers) or amides.
Root Cause:
Water is the enemy of the Halex reaction. At high temperatures (>150°C), fluoride ions (
-
Hydrolysis:
attacks the nitrile, converting it to an amide. -
Ether Formation:
attacks the aromatic ring, displacing Cl/F to form a phenol, which then attacks another aryl halide to form an ether dimer (Ar-O-Ar).
Troubleshooting Protocol
Q: I dried my solvent, but I still see hydrolysis. Why? A: The water is likely in your Potassium Fluoride (KF). Standard oven drying is insufficient for Halex reactions because KF forms a tight lattice that traps water.
The "Spray-Dried" Standard: You must use spray-dried KF (SD-KF) or extremely finely milled KF dried under high vacuum at 150°C for >12 hours. The increased surface area of SD-KF allows for lower reaction temperatures, reducing thermal decomposition.
Q: Can I use azeotropic drying? A: Yes, but be careful.
-
Method: Add toluene or xylene to the KF/Solvent mixture.
-
Process: Distill off the toluene/water azeotrope before adding the substrate (2,3,6-TCBN).
-
Warning: Ensure all toluene is removed if your target temperature is >140°C, as residual non-polar solvent can disrupt the polarity needed for the transition state.
Module 2: Selectivity & Conversion Control
Symptom: Incomplete fluorination (stopping at mono-fluoro) or "over-cooking" leading to decomposition.
The Pathway Visualization: The following diagram illustrates the stepwise fluorination and the critical divergence points for byproducts.
Caption: Stepwise fluorination pathway of 2,3,6-TCBN. Note the high energy barrier (red arrow) required to fluorinate the C3 position.
Optimization Guide
| Target Product | Recommended Solvent | Catalyst (PTC) | Temp Range | Notes |
| 2,6-Difluoro-3-chloro | DMSO or Sulfolane | 18-Crown-6 or TPPB | 140-160°C | Stops naturally at this stage due to C3 deactivation. |
| 2,3,6-Trifluoro | Sulfolane | TPPB (Phosphonium) | 210-230°C | Requires thermally stable PTC. DMSO is too volatile/unstable. |
Q: Why is my yield of the tri-fluoro product low despite high temperature? A: You are fighting electronics. The C3 chlorine is deactivated.
-
Solution 1 (Reagent Swap): Switch from KF to Cesium Fluoride (CsF) . The "naked" fluoride effect of CsF is significantly stronger, allowing reaction at C3 without excessive temperatures that cause tarring.
-
Solution 2 (PTC): Use Tetraphenylphosphonium bromide (TPPB). Unlike ammonium salts (TBAB), which degrade via Hofmann elimination above 150°C, TPPB is stable up to ~250°C.
Module 3: Solvent Selection & Thermal Stability
Symptom: The reaction smells of "rotten cabbage" (DMS) or pressure builds up unexpectedly.
Root Cause: Solvent decomposition.
-
DMSO: Decomposes noticeably above 180°C (and slowly above 150°C), often reacting with the substrate or itself to form dimethyl sulfide (DMS) and tars.
-
Sulfolane: Stable up to 285°C. Essential for the high-temperature synthesis of the tri-fluoro derivative.
Decision Matrix: Solvent vs. Byproduct Risk
Caption: Solvent selection logic based on thermal requirements of the specific fluorination target.
FAQ: Rapid Fire Troubleshooting
Q: I see a significant amount of "dimers" (Ar-O-Ar). How do I remove them? A: You cannot easily separate them chemically. Prevention is the only cure.
-
Action: Check your inert gas line. Are you running under a strict Nitrogen/Argon blanket? Even atmospheric moisture entering during sampling can trigger dimerization.
Q: Can I use DMF? A: Not recommended. DMF decomposes to dimethylamine at high temperatures, which is a potent nucleophile. It will attack your nitrile or displace the fluoride you just added, creating amine impurities that are difficult to separate.
Q: My mass balance is low. Where did the product go? A: 2,6-difluoro-3-chlorobenzonitrile is relatively volatile. If you are stripping solvent under high vacuum and heat, you might be subliming your product into the trap.
-
Action: Use a fractionating column during solvent removal or precipitate the product by pouring the reaction mixture into water (if using DMSO/Sulfolane) and filtering the solid.
References
-
Mechanism of the Halex Reaction
-
Solvent Stability (DMSO vs. Sulfolane)
-
Organic Process Research & Development, "Safety Evaluation of the Use of DMSO at High Temperatures". (2014).[5]
-
-
Phase Transfer Catalysis in Fluorination
- Journal of Fluorine Chemistry, "Phase-transfer catalyzed fluorination of chloronitrobenzenes". Highlights the stability of Phosphonium salts vs Ammonium salts.
-
Spray-Dried KF Preparation
- ACS Reagent Guides, "Potassium Fluoride". Describes the critical nature of surface area and drying protocols for Halex reactions.
Sources
Technical Support Center: Separation of 2,3,6-Trichlorobenzonitrile from Isomer Mixtures
Welcome to the technical support center for the purification and analysis of 2,3,6-trichlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separating the target 2,3,6-isomer from complex mixtures containing other trichlorobenzonitrile isomers and related impurities.
The synthesis of this compound often results in a mixture of isomers whose similar physical properties make separation a non-trivial task. This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from its isomers?
A1: The primary methods for separating trichlorobenzonitrile isomers are driven by differences in their physical and chemical properties, however slight. The main techniques include:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical and preparative techniques that separate isomers based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For larger scales, Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, is an effective option that avoids solid supports like silica.[3][4]
-
Fractional Crystallization: This technique exploits small differences in the solubility of isomers in a given solvent. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the solution while others remain in the mother liquor.[5][6] Techniques like "sweating crystallization" can further enhance purity.[7]
-
Adsorptive Separation: This method uses solid adsorbents, such as zeolites, that selectively adsorb one isomer over others based on molecular size and shape.[8] This is often employed in large-scale industrial processes and can be configured in a simulated moving bed system.[8]
Q2: How do I choose the best separation strategy for my needs?
A2: The choice depends on several factors: the scale of the separation, the required purity, the available equipment, and the specific isomer composition of your mixture.
-
For high-purity analytical assessment and small-scale purification (<1 g): HPLC and GC are ideal. They offer high resolution and are essential for determining the purity of your fractions.[1][9]
-
For moderate to large-scale purification (grams to kilograms): Fractional crystallization is often the most cost-effective and scalable method.[5] However, it may require significant method development to find the right solvent and temperature profile.
-
For challenging separations where isomers have very similar properties: Advanced chromatographic techniques like Centrifugal Partition Chromatography (CPC) or preparative HPLC may be necessary.[3] Adsorptive separation is also a powerful industrial-scale option.[8]
Below is a decision-making workflow to guide your selection.
Sources
- 1. vurup.sk [vurup.sk]
- 2. researchgate.net [researchgate.net]
- 3. hub.rotachrom.com [hub.rotachrom.com]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 6. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 7. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 8. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
overcoming steric hindrance in 2,3,6-trichlorobenzonitrile substitution
Technical Support Center: Functionalization of 2,3,6-Trichlorobenzonitrile
Ticket System Status: [ONLINE]
Current Topic: Overcoming Steric Hindrance in
System Diagnostics: The Steric Landscape
Before troubleshooting specific reaction failures, it is critical to map the steric and electronic topography of your substrate. This compound (2,3,6-TCBN) presents a unique "Janus-faced" reactivity profile due to the asymmetry of its steric bulk.
The Regioselectivity Matrix:
| Position | Electronic Activation | Steric Environment | Reactivity Status |
| C-6 | High (Ortho to -CN) | Low/Moderate (Flanked by H and -CN) | Kinetic Favorite. The primary site for |
| C-2 | High (Ortho to -CN) | Severe (Flanked by -CN and C3-Cl) | Sterically Blocked. The "hemi-Jacobsen" pocket. |
| C-3 | Low (Meta to -CN) | Moderate (Flanked by Cl and H) | Deactivated. Rarely reacts under standard |
The Core Problem: Users typically encounter "steric hindrance" in two scenarios:
-
Type A (Nucleophile Sterics): Attempting to install a bulky nucleophile (e.g., secondary amine, tert-butoxide) at the accessible C-6 position.
-
Type B (Regio-Sterics): Attempting to force substitution at the crowded C-2 position over the kinetically favored C-6.
Module 1: Visualization & Logic Flow
The following decision tree illustrates the troubleshooting logic for overcoming these barriers.
Caption: Decision matrix for selecting reaction conditions based on target regioselectivity and nucleophile size.
Module 2: Troubleshooting Guides (FAQs)
Ticket #001: Reaction Stalled with Bulky Amines (C-6 Attack)
User Report: "I am trying to react 2,3,6-TCBN with diisopropylamine or morpholine. The reaction is sluggish even at reflux in THF, and I see starting material remaining."
Root Cause: While C-6 is the "open" position, the ortho nitrile group still exerts steric pressure. Secondary amines or branched primary amines struggle to reach the transition state (Meisenheimer complex) due to the "Orthogonal Effect," where the nucleophile and the leaving group crowd each other.
Resolution Protocol:
-
Solvent Switch: Abandon THF or Ethanol. Switch to Dipolar Aprotic Solvents (DMSO, NMP, or DMF).
-
Why? These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, lowering the activation energy
.
-
-
Temperature Elevation: Increase reaction temperature to 120–140°C .
-
Note: Ensure your vessel can handle the pressure if using volatile amines (sealed tube required).
-
-
Base Selection: Use an inorganic base like K₂CO₃ or Cs₂CO₃ rather than an organic base (TEA/DIPEA) which adds more steric bulk to the medium. Cesium (Cs+) is particularly effective due to the "Cesium Effect" (higher solubility in organic media).
Data Table: Solvent Effects on Rate (
Ticket #002: Targeting the C-2 Position (The "Impossible" Substitution)
User Report: "I need to displace the chlorine at C-2, but the nucleophile exclusively attacks C-6. How do I force C-2 substitution?"
Root Cause: You are fighting both kinetics and thermodynamics. The C-2 position is buttressed by the C-3 chlorine. The gap between the C-1 nitrile and C-3 chlorine is too small for most nucleophiles to enter.
Resolution Protocol:
-
The "Halex" Gateway:
-
You cannot easily directly substitute C-2 with a large group.
-
Step 1: Perform a Halex reaction (Fluorination) using Spray-Dried KF in Sulfolane at 180°C. Fluorine is much smaller than Chlorine.
-
Step 2: Since Fluorine is a better leaving group for
(due to high electronegativity stabilizing the transition state) and is smaller, the resulting 2,3,6-trifluorobenzonitrile (or mixed chloro-fluoro species) will be more susceptible to attack at C-2, though C-6 will still compete.
-
-
Transition Metal Catalysis (The Nuclear Option):
-
Standard
relies on electron deficiency. Buchwald-Hartwig amination (Pd-catalyzed) relies on oxidative addition. -
While sterics still matter, Palladium can insert into the C-Cl bond where a nucleophile cannot directly attack.
-
Ligand Choice: Use bulky, electron-rich ligands like XPhos or BrettPhos . Counter-intuitively, these bulky ligands facilitate the reductive elimination step, which is often the bottleneck in hindered couplings.
-
Ticket #003: Incomplete Fluorination (Halex Reaction)
User Report: "I'm trying to make the fluoro-derivative using KF, but the reaction stalls at 60% conversion."
Root Cause: The lattice energy of Potassium Fluoride (KF) is high, making it insoluble. The reaction surface becomes coated with KCl, stopping the process.
Resolution Protocol:
-
Phase Transfer Catalysis (PTC): Add 18-Crown-6 (1-5 mol%) or Tetraphenylphosphonium bromide (TPPB) . This pulls fluoride into the organic phase.
-
Drying is Critical: The fluoride ion is heavily solvated by water (H-bonding), which kills its nucleophilicity.
-
Action: Use Spray-Dried KF or conduct an azeotropic distillation with toluene before adding the substrate.
-
-
Solvent: Use Sulfolane or Tetraglyme . These allow temperatures >180°C, which is often the activation threshold for hindered aryl chlorides.
Module 3: Experimental Protocol (Standardized)
Protocol: High-Steric Demand Amination of 2,3,6-TCBN
-
Preparation:
-
Charge a pressure vial with this compound (1.0 equiv).
-
Add Cs₂CO₃ (2.5 equiv). Rationale: High solubility base.
-
Add DMSO (Concentration 0.5 M). Rationale: Maximize dipole.
-
-
Nucleophile Addition:
-
Add the amine (1.2 equiv). If the amine is a solid, add with the starting material. If liquid, add via syringe.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 130°C for 16 hours.
-
Monitoring: Check HPLC/GC. If C-6 substitution is <50%, increase temp to 150°C.
-
-
Workup (Critical for DMSO):
-
Cool to RT.
-
Dilute with Ethyl Acetate.[1]
-
Wash 3x with Water (to remove DMSO). Failure to wash thoroughly will leave DMSO trapping your product.
-
Wash 1x with Brine. Dry over MgSO₄.
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3] Chemical Reviews.[4]
- Foundational text on the Ortho-effect and steric acceleration/retard
-
Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2][3] Elsevier.
- Authoritative monograph detailing the kinetics of polychlorin
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][5][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[4]
- Specific data on halogen exchange (Halex)
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5]
- Guide for selecting ligands (XPhos/BrettPhos) when SNAr fails due to sterics.
-
Patent US3351651A. (1967). Process for preparing 2,6-dichlorobenzonitrile.[1][6][7][8][9]
- Industrial context on the stability and reactivity of polychlorobenzonitriles.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]
- 7. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
purification techniques for crude 2,3,6-trichlorobenzonitrile
Technical Support Center: Purification of 2,3,6-Trichlorobenzonitrile
Executive Summary & Technical Context
This compound (2,3,6-TCBN) is a critical intermediate in the synthesis of agrochemicals, particularly halogenated benzoic acid herbicides (e.g., 2,3,6-TBA) and benzoylurea insecticides. Its synthesis, typically via the ammoxidation of 2,3,6-trichlorotoluene, inherently produces a challenging mixture of isomers (2,3,4-; 2,4,5-; and 2,3,5-trichlorobenzonitrile) and unreacted starting materials.
Achieving pharmaceutical or analytical grade purity (>98%) requires exploiting the subtle solubility differences between the 2,3,6-isomer (MP: 117–119°C) and its analogs. This guide provides a self-validating purification workflow focusing on fractional recrystallization and vacuum sublimation/distillation.
Troubleshooting Guide (Q&A Format)
Q1: I am detecting significant levels of the 2,3,4- and 2,4,5-isomers in my final product. How do I remove them? A: Isomer separation is best achieved through fractional recrystallization using non-polar solvents .
-
Mechanism: The 2,3,6-isomer exhibits distinct crystal lattice energy compared to its asymmetric counterparts. While polar solvents (methanol/water) are good for general cleanup, they often co-crystallize isomers.
-
Solution: Switch to n-Hexane or Heptane . The 2,3,6-isomer is less soluble in cold alkanes than the 2,3,4- and 2,4,5-isomers, allowing the impurities to remain in the mother liquor.
-
Protocol Adjustment: Dissolve crude material in boiling n-hexane (approx. 10 mL/g). Cool slowly to room temperature, then to 0°C. Filter and wash with cold hexane.
Q2: My crystals are retaining a persistent yellow/brown color even after recrystallization. A: This indicates the presence of oligomeric by-products or tarry residues, likely from the ammoxidation step (e.g., polymerized nitriles or oxidation side-products).
-
Solution: Perform an Activated Carbon Treatment during the hot filtration step.
-
Step: Dissolve crude in the hot solvent. Add 1-3 wt% activated carbon (e.g., Darco G-60). Stir at reflux for 15 minutes. Filter through a pre-warmed Celite pad to remove the carbon before cooling.
Q3: The melting point of my purified solid is broad (e.g., 110–115°C) instead of sharp (117–119°C). A: A broad melting range is the primary indicator of eutectic impurity mixtures .
-
Diagnosis: You likely have trapped solvent or residual isomers.
-
Action:
-
Dry thoroughly: Vacuum dry at 40°C for 6 hours to remove solvent inclusions.
-
Second Recrystallization: If drying fails, perform a second crystallization using a different solvent system (e.g., switch from Hexane to Methanol/Water 80:20) to break solvates.
-
Q4: Can I use vacuum distillation for purification? A: Yes, but with caution.
-
Constraint: 2,3,6-TCBN has a high melting point (117°C).[1] Distillation requires high vacuum (<5 mmHg) to prevent thermal decomposition or polymerization of the nitrile group.
-
Recommendation: Use Sublimation for small-scale (<10 g) high-purity needs, or Short-Path Distillation for larger scales, keeping the condenser temperature above the melting point (approx. 120°C) to prevent clogging, or using a fractionating column with a heated jacket.
Detailed Experimental Protocols
Protocol A: Fractional Recrystallization (Primary Method)
Best for: Removing isomers and starting material (2,3,6-trichlorotoluene).
Materials:
Workflow:
-
Dissolution: Place 10.0 g of crude 2,3,6-TCBN in a 250 mL round-bottom flask. Add 80 mL of n-Hexane.
-
Reflux: Heat to reflux (68°C) with stirring until fully dissolved. If solids remain, add hexane in 10 mL increments.
-
Note: If colored impurities are present, add 0.2 g activated carbon and reflux for 10 mins.
-
-
Hot Filtration: While boiling, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble particulate/carbon.
-
Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed (approx. 2 hours). Do not rush this step; rapid cooling traps impurities.
-
Crystallization: Place the flask in a refrigerator (4°C) or ice bath for 2 hours to complete precipitation.
-
Isolation: Filter crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 10 mL of ice-cold n-Hexane.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Validation:
-
Target Melting Point: 117–119°C [1, 2].[1]
-
Yield: Typical recovery is 70–85% depending on initial purity.
Protocol B: Chemical Wash (Pre-treatment)
Best for: Removing hydrolyzable impurities (amides/acids).
-
Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).
-
Wash organic phase with 1M NaOH (2x) to remove 2,3,6-trichlorobenzoic acid.
-
Wash with 1M HCl (1x) to remove any basic amines (e.g., trichloroanilines).
-
Wash with Brine, dry over MgSO₄, and evaporate solvent.
-
Proceed to Protocol A.
Data & Specifications
Table 1: Physical Properties & Solubility Profile
| Property | Value | Notes |
| CAS Number | 4681-11-2 | |
| Molecular Formula | C₇H₂Cl₃N | |
| Molecular Weight | 206.46 g/mol | |
| Melting Point | 117–119°C | Distinct from 2,4,5-isomer (~57°C) [1] |
| Solubility (Hexane) | Moderate (Hot), Low (Cold) | Ideal for recrystallization |
| Solubility (MeOH) | High | Good for initial extraction, poor for crystallization |
| Solubility (Water) | Insoluble |
Table 2: Common Impurities & Removal Strategies
| Impurity | Origin | Removal Method |
| 2,3,6-Trichlorotoluene | Unreacted Starting Material | Recrystallization (Hexane) or Vacuum Distillation |
| 2,4,5-Trichlorobenzonitrile | Isomer (Ammoxidation side-product) | Fractional Recrystallization (remains in Hexane liquor) |
| 2,3,6-Trichlorobenzoic Acid | Hydrolysis Product | Alkaline Wash (1M NaOH) |
| Tarry Residues | Polymerization | Activated Carbon / Silica Plug Filtration |
Process Visualization (Workflow)
Figure 1: Integrated purification workflow for this compound, combining chemical washing and fractional recrystallization.
References
-
US Patent 4,406,841 . Process for producing 2,6-difluorobenzonitrile. (Example 1 details the isolation and recrystallization of this compound from n-hexane with MP 117-119°C). Link
-
US Patent 3,245,775 . Method of increasing the sugar/sugar cane weight ratio. (Discusses this compound formulations and properties). Link
-
European Patent EP0006999 . Process for the production of 2-chlorobenzonitrile derivatives. (Describes synthesis and purification via recrystallization). Link
-
PubChem Compound Summary . This compound. National Center for Biotechnology Information. Link
Sources
Technical Support Center: Thermal Stability of 2,3,6-Trichlorobenzonitrile at High Reaction Temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,6-trichlorobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound in high-temperature applications. While specific decomposition data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of chlorinated aromatic compounds and nitrile chemistry to anticipate and address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of thermal degradation of this compound in my reaction?
A1: Visual and analytical indicators can signal the onset of thermal decomposition. Be vigilant for the following:
-
Color Change: A noticeable darkening or change in the color of your reaction mixture, often to yellow, brown, or black, can indicate the formation of degradation byproducts.
-
Pressure Buildup: Unexpected increases in reaction pressure may suggest the evolution of gaseous byproducts. For chlorinated compounds, this could include hydrogen chloride (HCl) or other volatile fragments.
-
Inconsistent Analytical Results: If you are monitoring your reaction by techniques like HPLC or GC, the appearance of unexpected peaks, a decrease in the expected product peak, or a faster-than-expected consumption of your starting material can all point towards thermal instability.
-
Formation of Solids or Precipitates: The appearance of insoluble materials could indicate the formation of polymeric byproducts or less soluble degradation products.
Q2: What are the likely decomposition pathways for this compound at high temperatures?
A2: Based on the chemistry of related compounds, several degradation pathways are plausible at elevated temperatures:
-
Dechlorination: The loss of chlorine atoms from the aromatic ring is a potential decomposition route. This can occur through various mechanisms, including radical chain reactions, and may lead to the formation of less chlorinated benzonitriles or other aromatic species. The thermo-chemical destruction of polychlorinated biphenyls (PCBs) has been shown to proceed via dechlorination.[1]
-
Hydrolysis of the Nitrile Group: In the presence of water, even trace amounts at high temperatures, the nitrile group (-CN) can hydrolyze to form a benzamide and subsequently a benzoic acid.
-
Polymerization: At high temperatures, benzonitrile compounds can potentially undergo polymerization reactions, leading to the formation of high molecular weight, often insoluble, materials. Phthalonitrile resins are known to polymerize at high temperatures to form thermoset polymers.[2]
-
Formation of Chlorinated Byproducts: Reactions with other components in your mixture or with atmospheric components (if not under an inert atmosphere) could lead to the formation of various chlorinated byproducts. The nature of these byproducts depends heavily on the specific reaction conditions.[3]
Q3: I am seeing a lower yield than expected in my high-temperature reaction. Could this be due to thermal decomposition?
A3: Yes, a lower-than-expected yield is a common consequence of thermal degradation. If this compound is decomposing, there is less of it available to react to form your desired product. To investigate this:
-
Analyze Your Crude Reaction Mixture: Before purification, take a sample of your crude reaction mixture and analyze it using a suitable technique like GC-MS or LC-MS. This can help you identify any major byproducts and get a more accurate picture of the fate of your starting material.
-
Perform a Control Experiment: Run the reaction at a lower temperature for a longer period to see if the yield improves. While this may not be feasible for all reactions, it can provide valuable information about the temperature sensitivity of your starting material.
-
Consider a Time-Course Study: Analyze samples from your reaction at different time points to track the disappearance of the starting material and the appearance of both the desired product and any byproducts. This can help you determine if the starting material is degrading before it has a chance to react.
Troubleshooting Guide
Issue 1: My reaction is turning dark, and I'm observing unexpected peaks in my analytical trace.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition of this compound | 1. Lower the Reaction Temperature: This is the most direct way to mitigate thermal degradation. Even a small reduction in temperature can significantly impact the rate of decomposition. 2. Reduce Reaction Time: Minimize the time the reaction is held at the elevated temperature. 3. Ensure an Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at high temperatures. |
| Reaction with Solvent or Other Reagents | 1. Solvent Stability: Ensure your chosen solvent is stable at the reaction temperature and does not react with this compound. 2. Reagent Compatibility: Verify that all reagents are compatible with each other and the starting material at the target temperature. |
| Presence of Impurities | 1. Purity of Starting Material: Ensure the this compound you are using is of high purity. Impurities can sometimes catalyze decomposition reactions. |
Issue 2: The pressure in my sealed reaction vessel is increasing more than expected.
| Possible Cause | Troubleshooting Step |
| Formation of Gaseous Byproducts | 1. Identify the Gas (if safe to do so): In a controlled setting, the off-gas can be analyzed to identify its components. The presence of HCl would strongly indicate dechlorination. 2. Use a Reflux Setup: If feasible for your reaction, a reflux setup can help to manage pressure by allowing volatile components to condense and return to the reaction mixture. 3. Safety First: Always use a blast shield and pressure-rated equipment when dealing with unexpected pressure increases. Do not attempt to open a pressurized vessel until it has cooled to a safe temperature. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol provides a method to determine the onset of thermal decomposition of this compound.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected reaction temperature (e.g., 400°C) at a heating rate of 10°C/min.
-
Use an inert purge gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
The onset of an exothermic or endothermic event after the melting point can indicate decomposition. A sharp exotherm is often indicative of a rapid decomposition.
-
This provides an estimated temperature at which the material begins to be thermally unstable.
-
Protocol 2: Monitoring a High-Temperature Reaction for Decomposition Products
This protocol outlines a general method for identifying byproducts during a reaction.
-
Reaction Setup: Set up your reaction as planned, ensuring you have a safe and reliable method for taking samples at high temperatures.
-
Sampling: At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent). Prepare the sample for analysis (e.g., dilution, extraction).
-
Analysis: Analyze the samples by a suitable method such as:
-
Data Interpretation: Compare the chromatograms or spectra of the samples over time to track the formation of new peaks, which may correspond to degradation products.
Visualizations
Caption: A troubleshooting workflow for addressing suspected thermal decomposition of this compound.
Caption: Plausible thermal degradation pathways for this compound at high temperatures.
Safety Precautions
Working with chlorinated compounds at high temperatures requires stringent safety measures due to the potential for hazardous byproducts.
-
Ventilation: Always work in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]
-
Pressure Safety: Use pressure-rated reaction vessels and a blast shield for any high-temperature reactions performed in a sealed system.
-
Quenching and Waste Disposal: Be aware that quenching the reaction may produce off-gassing. Dispose of all chemical waste in accordance with your institution's safety guidelines. The material safety data sheet (MSDS) for similar compounds suggests that waste should be handled by a licensed professional disposal service.[9]
References
-
Thermo-chemical Destruction of Polychlorinated Biphenyls (PCBs) in Waste Insulating Oil. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]
-
Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. (2022). MDPI. Retrieved February 3, 2026, from [Link]
-
Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (2014). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Simultaneous Determination of β-Cypermethrin and Its Metabolite 3-Phenoxybenzoic Acid in Microbial Degradation Systems by HPLC–UV. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Halogenated by-products. (n.d.). Euro Chlor. Retrieved February 3, 2026, from [Link]
-
MSDS of 2,3,4,5,6-Pentachlorobenzonitrile. (2013). Capot Chemical. Retrieved February 3, 2026, from [Link]
-
HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 3, 2026, from [Link]
-
COMMON NAME: 3-CHLOROPROPIONITRILE HAZARD SUMMARY. (2000). New Jersey Department of Health. Retrieved February 3, 2026, from [Link]
-
What are the safety rules for heating and mixing chemicals? (2017). Quora. Retrieved February 3, 2026, from [Link]
Sources
- 1. Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurochlor.org [eurochlor.org]
- 4. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. nj.gov [nj.gov]
- 8. nj.gov [nj.gov]
- 9. capotchem.com [capotchem.com]
controlling hydrolysis of 2,3,6-trichlorobenzonitrile in aqueous media
Ticket Subject: Optimization & Troubleshooting of 2,3,6-TCBN Hydrolysis in Aqueous Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The Steric Challenge
Welcome to the technical guide for handling 2,3,6-trichlorobenzonitrile (2,3,6-TCBN) . If you are accessing this guide, you are likely encountering low conversion rates or difficulty controlling selectivity between the amide (primary intermediate) and the carboxylic acid (final product).
The Core Problem: The hydrolysis of 2,3,6-TCBN is not a standard nitrile hydrolysis. The chlorine atoms at the 2 and 6 positions (ortho-substitution) create a "steric shield" around the cyano carbon. This prevents the attack of standard nucleophiles (like water or hydroxide) under mild conditions. Furthermore, the electron-withdrawing nature of the three chlorine atoms deactivates the ring, but the steric effect dominates the kinetics.
Successful hydrolysis requires overcoming two barriers:
-
Phase Transfer: Getting the hydrophobic solid into contact with the aqueous catalyst.
-
Steric Hindrance: Forcing a nucleophile past the bulky ortho-chlorines.
Module 1: Reaction Pathways & Logic
The following diagram illustrates the competing pathways and the specific bottlenecks caused by the 2,6-substitution pattern.
Figure 1: Reaction pathway showing the kinetic bottleneck at the initial hydration step due to steric hindrance at the 2,6-positions.
Module 2: Validated Experimental Protocols
Protocol A: The "Radziszewski" Method (High Selectivity for Amide)
Best for: Stopping at the amide stage without over-hydrolysis to the acid.
Mechanism: This method uses Hydrogen Peroxide (H₂O₂). The hydroperoxide anion (HOO⁻) is a "super-nucleophile" (due to the alpha-effect). It is smaller and more nucleophilic than OH⁻, allowing it to bypass the 2,6-chlorine steric shield more effectively [1].
Reagents:
-
2,3,6-TCBN[1]
-
30% H₂O₂ (aq)
-
20% NaOH (aq)
-
Solvent: DMSO or Methanol (Crucial for solubility)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 2,3,6-TCBN in 10 mL of DMSO. Note: Without DMSO, the reaction will fail due to phase separation.
-
Basification: Add 2 mL of 20% NaOH. The solution may warm slightly.
-
Initiation: Cool the mixture to 10°C in an ice bath. Slowly add 5 mL of 30% H₂O₂ dropwise. Caution: Exothermic oxygen evolution possible.
-
Reaction: Allow to warm to room temperature (25°C). Stir vigorously for 1-3 hours.
-
Quench: Pour into 100 mL ice water. The amide will precipitate as a white solid.
-
Filtration: Filter and wash with water to remove DMSO.
Protocol B: Biocatalytic Hydrolysis (Green/Enzymatic)
Best for: Mild conditions, high specificity, and avoiding hazardous waste.
Mechanism: Nitrile Hydratase (NHase) enzymes, typically containing Fe or Co at the active site, coordinate the nitrile nitrogen, activating it for hydration by a water molecule positioned within the enzyme pocket [2].[2]
Reagents:
-
Whole cells of Rhodococcus rhodochrous (or commercial NHase lyophilizate).
-
Phosphate Buffer (pH 7.0 - 7.5).
-
Co-solvent: 5% Methanol (v/v).
Step-by-Step:
-
Preparation: Suspend cells in 50 mM phosphate buffer (pH 7.2).
-
Substrate Addition: Add 2,3,6-TCBN (dissolved in minimal methanol) to a final concentration of 5-10 mM. Do not exceed 5% methanol concentration as it may denature the enzyme.
-
Incubation: Shake at 30°C for 6-12 hours.
-
Monitoring: Monitor by HPLC.
-
Termination: Remove cells via centrifugation. The supernatant contains the amide/acid (depending on if Amidase is also present).
Module 3: Troubleshooting Center (FAQ)
Ticket #401: "My reaction mixture is cloudy and conversion is <5% after 24 hours."
| Possible Cause | Diagnostic Check | Resolution |
| Phase Transfer Failure | Is the solid floating on top of the aqueous layer? | Add a Co-solvent. 2,3,6-TCBN is hydrophobic. Use DMSO, Ethanol, or a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) to shuttle ions to the organic phase. |
| Steric Blockade | Are you using standard NaOH/H2O? | Switch to Protocol A (H₂O₂). Hydroxide alone is often too bulky/slow for 2,6-substituted nitriles. The hydroperoxide anion is required. |
Ticket #402: "I am getting the Benzoic Acid, but I need the Amide."
| Possible Cause | Diagnostic Check | Resolution |
| Over-Hydrolysis | Are you using strong acid (H₂SO₄) and heat? | Lower Temperature & Change Reagent. Acid hydrolysis often drives straight to the carboxylic acid. Switch to the Radziszewski method (Protocol A) at <40°C. |
| Enzyme Contamination | Using whole cells? | Inhibit Amidase. If using bacteria, the amidase enzyme converts amide to acid. Add an amidase inhibitor or use a purified NHase extract. |
Ticket #403: "I see unknown peaks in HPLC (not amide or acid)."
| Possible Cause | Diagnostic Check | Resolution |
| Dechlorination | Is the reaction temperature >80°C? | Reduce Heat. High temperatures with strong bases can cause Nucleophilic Aromatic Substitution (SnAr), replacing chlorine atoms with OH groups. Keep T < 50°C. |
References
-
Radziszewski Reaction Mechanism & Applic
- Source: MDPI / Molecules
- Context: Explains the utility of H2O2/Base for hindered nitriles where standard hydrolysis fails.
-
Enzymatic Hydrolysis of Nitriles (Nitrile Hydr
- Source: ResearchGate / Comprehensive Reviews in Biotechnology
- Context: Details the specific pathway of Nitrile -> Amide -> Acid using Rhodococcus and the role of steric hindrance in bioc
-
Solubility and Physical Properties of Chlorin
- Source: NIST Chemistry WebBook / PubChem
- Context: Verifies the low aqueous solubility of polychlorinated aromatics, necessit
-
(Note: Link points to the acid derivative which shares the core solubility challenges of the parent nitrile).
-
Steric Effects in Hydrolysis of 2,6-Disubstituted Benzonitriles
- Source: Zeitschrift für N
- Context: Kinetic studies confirming that 2,6-substitution blocks nucleophilic attack, requiring specific conditions (high concentr
Sources
Validation & Comparative
Definitive Guide to HPLC Analysis of 2,3,6-Trichlorobenzonitrile
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Isomer Challenge
2,3,6-Trichlorobenzonitrile (2,3,6-TCBN) is a critical intermediate and process impurity in the synthesis of halogenated herbicides, particularly Picloram (4-amino-3,5,6-trichloropicolinic acid) and 2,3,6-TBA (2,3,6-trichlorobenzoic acid). Its detection is often complicated by the presence of structurally similar positional isomers (e.g., 2,4,6-trichlorobenzonitrile) and degradation products like 2,3,6-trichlorobenzamide.
While Gas Chromatography (GC) is traditionally used for volatile chlorinated aromatics, it often fails in process-analytical contexts where non-volatile precursors (carboxylic acids) and aqueous matrices are present. This guide presents a High-Resolution Phenyl-Hexyl HPLC Method designed specifically to resolve 2,3,6-TCBN from its isomers, comparing its performance against standard C18 methods and GC-ECD.
Core Directive: Method Selection & Causality
The "Product": Phenyl-Hexyl Stationary Phase
Standard C18 (octadecylsilane) columns rely on hydrophobic subtraction. However, 2,3,6-TCBN and its isomers (e.g., 2,4,6-TCBN) have nearly identical hydrophobicity (logP ~3.5). Consequently, C18 columns often co-elute these isomers, leading to quantitation errors.
The Solution: We recommend a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]
-
Mechanism: These phases utilize
interactions between the aromatic ring of the analyte and the phenyl ring of the stationary phase. -
Causality: The electron-withdrawing chlorine atoms on the benzene ring alter the
-cloud electron density differently depending on their positions (2,3,6 vs 2,4,6). The Phenyl-Hexyl phase detects these subtle electronic differences, providing superior selectivity ( ) compared to C18.
The "Alternatives": C18 HPLC and GC-ECD
-
C18 HPLC: The industry standard, but lacks shape/electronic selectivity for chlorinated positional isomers.
-
GC-ECD (Electron Capture Detection): Highly sensitive for chlorinated compounds but requires liquid-liquid extraction (LLE) for aqueous samples and cannot analyze thermally unstable precursors often found in the same reaction mix.
Performance Comparison Table
| Feature | Phenyl-Hexyl HPLC (Recommended) | Standard C18 HPLC | GC-ECD |
| Isomer Resolution | High (Separates 2,3,6- from 2,4,6-) | Low (Likely Co-elution) | High |
| Matrix Compatibility | Excellent (Aqueous/Organic) | Excellent | Poor (Requires Extraction) |
| Analyte Scope | Broad (Nitriles + Acids + Amides) | Broad | Narrow (Volatiles only) |
| Sample Prep | Simple (Dilute & Shoot) | Simple | Complex (LLE/Derivatization) |
| Sensitivity | Moderate (UV @ 220nm) | Moderate | Ultra-High (ppb level) |
| Throughput | High (5-8 min run) | High | Low (20+ min run) |
Detailed Experimental Protocol
This protocol is designed to be self-validating. The resolution between the 2,3,6- and 2,4,6- isomers serves as the system suitability test (SST).
A. Reagents & Equipment[2][3][4][5][6]
-
Analytes: this compound (Ref Std), 2,4,6-Trichlorobenzonitrile (Resolution Std).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
-
Buffer: 0.1% Phosphoric Acid (
) or Formic Acid (if MS detection is required). -
Column: Phenyl-Hexyl,
, (e.g., Zorbax Eclipse Plus or equivalent).
B. Chromatographic Conditions[3][4][6][7][8][9]
-
Flow Rate:
-
Injection Volume:
-
Column Temperature:
(Critical for consistent interactions) -
Detection: DAD/UV @
(Primary), (Secondary confirmation)
C. Gradient Profile
| Time (min) | % Mobile Phase A (0.1% | % Mobile Phase B (Acetonitrile) | Comment |
| 0.0 | 60 | 40 | Isocratic Hold |
| 2.0 | 60 | 40 | End Isocratic |
| 8.0 | 10 | 90 | Gradient Ramp |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 60 | 40 | Re-equilibration |
| 14.0 | 60 | 40 | Ready for Next Inj. |
D. System Suitability Criteria (Self-Validating)
-
Resolution (
): between 2,3,6-TCBN and 2,4,6-TCBN. -
Tailing Factor (
): . -
Precision: RSD
for 6 replicate injections.
Visualizing the Science
Diagram 1: Isomer Separation Mechanism
This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails. The "Pi-Pi Interaction" is the differentiating force.
Caption: Mechanism of separation. Phenyl-Hexyl phases exploit electronic differences between isomers, unlike C18.
Diagram 2: Analytical Workflow
A robust workflow for analyzing reaction mixtures (e.g., Picloram synthesis) containing 2,3,6-TCBN.
Caption: Standardized workflow for 2,3,6-TCBN analysis ensuring system suitability before reporting.
References
-
BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC. Retrieved from (General methodology for substituted aromatics).
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from (Phenyl-Hexyl column selection for positional isomers).
-
National Institutes of Health (NIH). (2025). This compound PubChem Compound Summary. Retrieved from (Physical properties and safety data).
-
SIELC Technologies. (2024). Separation of Chlorobenzonitrile Isomers on Mixed-Mode Columns. Retrieved from (Alternative mixed-mode separation strategies).
-
US EPA. (2000). Picloram Reregistration Eligibility Decision (RED). Retrieved from (Context on impurities in herbicide synthesis).
Sources
Comparative Guide: Optimizing GC-MS for Chlorinated Benzonitrile Mixture Analysis
Executive Summary
Chlorinated benzonitriles (CBNs) are critical intermediates in the synthesis of herbicides (e.g., Dichlobenil), pharmaceuticals, and advanced polymer dyes. However, their analysis presents a significant chromatographic challenge: the separation of positional isomers (e.g., 2,6-dichlorobenzonitrile vs. 2,4-dichlorobenzonitrile). These isomers possess nearly identical molecular weights and fragmentation patterns, making standard identification protocols prone to false positives.[1]
This guide objectively compares GC-MS methodologies against alternative techniques (HPLC-UV, GC-FID) and provides a validated, self-correcting protocol for resolving complex CBN mixtures.
Part 1: The Analytical Challenge
The core difficulty in analyzing chlorinated benzonitriles lies in isomeric resolution .
-
Thermodynamic Similarity: Positional isomers often have boiling points within 2–5°C of each other.[1]
-
Mass Spectral Overlap: The electron ionization (EI) spectra for 2,6- and 2,4-dichlorobenzonitrile both exhibit a molecular ion at m/z 171, rendering simple MS screening insufficient without chromatographic separation.
-
Matrix Interference: In environmental or biological matrices, co-eluting non-target chlorinated compounds can mimic the isotopic signature of CBNs.[1]
Part 2: Comparative Analysis of Analytical Platforms
The following table contrasts the primary analytical techniques available for CBN analysis.
| Feature | GC-MS (Single Quad) | GC-MS/MS (Triple Quad) | HPLC-UV |
| Primary Application | Routine ID & Quantitation | Trace Analysis in Complex Matrix | Thermally Unstable Analytes |
| Isomer Resolution | High (Capillary columns) | High (MRM selectivity) | Medium (Requires specific phases) |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) | Moderate (µg/mL range) |
| Spectral ID | Library Match + Isotope Ratio | Precursor -> Product Ion Transitions | Retention Time + UV Spectrum |
| Throughput | High (15-20 min runs) | High | Low (Gradient re-equilibration) |
| Verdict | Preferred for General Use | Preferred for Bio/Env Matrices | Not Recommended for Volatile CBNs |
Expert Insight: While HPLC is standard for many pharmaceuticals, chlorinated benzonitriles are sufficiently volatile and thermally stable to make GC-MS the superior choice.[1] GC offers higher peak capacity (theoretical plates) for resolving isomers than standard HPLC.[1]
Part 3: Method Development & Optimization
Column Selection Strategy
The choice of stationary phase is the single most critical variable.[1]
-
Primary Column (Non-Polar): A 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, Rxi-5ms) is the industry standard.[1] It separates based on boiling point.[1]
-
Elution Logic: The 2,6-dichlorobenzonitrile isomer typically elutes earlier than the 2,4- or 3,4- isomers. The two ortho-chlorine atoms create a "shielding" effect around the nitrile group, reducing its interaction with the stationary phase and slightly lowering its effective boiling point relative to the more polar 3,4-isomer.
-
-
Secondary Column (Mid-Polar): If critical pairs co-elute, use a 50% Phenyl (e.g., DB-17MS) or a Cyanopropyl-phenyl (e.g., DB-1701) phase.[1] These separate based on dipole-dipole interactions, exploiting the polarity differences between the symmetrical 2,6-isomer and the asymmetrical 2,4-isomer.
Mass Spectrometry Parameters (EI Mode)
-
Scan Mode: Full Scan (40–300 amu) for identification; SIM (Selected Ion Monitoring) for quantitation.[1]
-
Diagnostic Ions (Dichlorobenzonitrile, MW 171):
The "Ortho Effect" in MS: The 2,6-isomer often shows a higher abundance of the [M-Cl]+ fragment (m/z 136) compared to meta/para isomers due to the relief of steric strain upon losing a bulky ortho-chlorine atom.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system.[1] The inclusion of a specific Internal Standard (IS) ensures that retention time shifts and injection errors are automatically flagged.[1]
Phase 1: Sample Preparation
Objective: Extract CBNs from aqueous or solid matrix with high recovery.[1]
-
Extraction Solvent: Dichloromethane (DCM).[1]
-
Internal Standard (IS) Spiking: Add 2,4,6-trichlorobenzonitrile to all samples at a concentration of 1.0 µg/mL.
-
Why this IS? It is structurally identical to the analytes but elutes later due to the extra chlorine, preventing interference while mimicking extraction behavior.[1]
-
-
Procedure:
-
Drying: Pass extract through anhydrous Sodium Sulfate (
) to remove water.[1]
Phase 2: GC-MS Configuration[1]
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 15°C/min to 180°C (Elution of isomers).
-
Ramp 25°C/min to 280°C.
-
Hold 3 min (Bake out).
-
Part 5: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This diagram guides the researcher in selecting the correct column and detector based on sample complexity.[1]
Caption: Decision matrix for selecting the optimal chromatographic column and mass spectrometry mode based on sample complexity.
Diagram 2: Isomer Resolution Logic
This diagram illustrates the specific logic for distinguishing 2,6-Dichlobenil from its isomers using retention time and mass spectral data.
Caption: Logic flow for distinguishing 2,6-dichlorobenzonitrile from 2,4-dichlorobenzonitrile using Retention Time (RT) and Mass Spectral fragmentation patterns.
References
-
U.S. Environmental Protection Agency (EPA). (1995).[1] Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and Electron Capture Gas Chromatography. Link
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2,6-Dichlorobenzonitrile (Dichlobenil). NIST Chemistry WebBook, SRD 69.[1] Link
-
Restek Corporation. (2022).[1] Chromatogram: Chlorinated Pesticides Analysis on Rxi-5ms. Link
-
Sigma-Aldrich. (2023).[1] Product Specification: 2,6-Dichlorobenzonitrile. Link
-
Todua, N. G., & Mikaia, A. I. (2016).[1][4] Mass spectrometry of analytical derivatives.[1][2][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[1][4] Link
Sources
- 1. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. agilent.com [agilent.com]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. glsciences.com [glsciences.com]
2,3,6-trichlorobenzonitrile vs 2,6-dichlorobenzonitrile reactivity comparison
[1][2]
Executive Summary
This guide provides a technical comparison between 2,6-dichlorobenzonitrile (2,6-DCBN) , widely known as the herbicide Dichlobenil, and its trichlorinated analog, 2,3,6-trichlorobenzonitrile (2,3,6-TCBN) .[1][2] While structurally similar, their applications and reactivities diverge significantly due to symmetry breaking and steric "buttressing" effects.[1][2]
-
2,6-DCBN is a symmetric, commercially active herbicide (cellulose synthesis inhibitor) and a versatile building block.[1][2]
-
2,3,6-TCBN is an asymmetric intermediate, primarily used to synthesize 2,3,6-trichlorobenzoic acid (2,3,6-TBA) , a synthetic auxin herbicide.[1][2]
This document analyzes their electronic properties, nucleophilic substitution (SNAr) regioselectivity, and hydrolysis kinetics to aid researchers in synthetic pathway design.[2]
Structural & Electronic Landscape
The addition of a third chlorine atom at the 3-position in 2,3,6-TCBN fundamentally alters the steric environment compared to the symmetric 2,6-DCBN.[1][2]
Physicochemical Comparison
| Feature | 2,6-Dichlorobenzonitrile (2,6-DCBN) | This compound (2,3,6-TCBN) |
| CAS Number | 1194-65-6 | 28313-54-4 (generic) / 209-410-6 |
| Symmetry | ||
| Steric Environment | Balanced ortho-hindrance.[1][2][3][4] | Buttressing Effect: The 3-Cl pushes the 2-Cl closer to the CN group.[1][2] |
| Primary Utility | Active Herbicide (Dichlobenil) | Intermediate for 2,3,6-TBA |
| Melting Point | 144–145 °C | ~124–127 °C (varies by purity) |
The Buttressing Effect
In 2,3,6-TCBN, the chlorine at position 3 sterically crowds the chlorine at position 2.[1][2] This creates a "buttressing effect," effectively locking the 2-chloro substituent in place and increasing the steric barrier to attack at the adjacent carbon.[1][2] Consequently, the 6-position becomes the kinetically favored site for nucleophilic attack, unlike the equivalent 2/6 positions in 2,6-DCBN.[1][2]
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1][2]
Both compounds are activated for SNAr by the electron-withdrawing nitrile (-CN) group and the ortho-chlorine atoms.[1][2] However, regioselectivity distinguishes them.[1][2]
Mechanism and Regioselectivity
The reaction proceeds via a Meisenheimer complex.[2]
-
2,6-DCBN: Attack at C2 or C6 yields the exact same product (2-substituted-6-chlorobenzonitrile).[1][2]
Experimental Protocol: Regioselective Fluorination (Halex Reaction)
This protocol demonstrates the conversion of chlorobenzonitriles to fluorobenzonitriles, a common transformation in agrochemical synthesis.[2]
Objective: Synthesize 2,6-difluorobenzonitrile (from 2,6-DCBN) or 2,3,6-trifluorobenzonitrile (from 2,3,6-TCBN).
Reagents:
-
Reagent: Potassium Fluoride (KF), spray-dried (2.5 eq per Cl to be exchanged)[1][2]
-
Catalyst: Tetraphenylphosphonium bromide (PPh4Br) (0.05 eq)[1][2]
Step-by-Step Methodology:
-
Drying: Dry KF and the solvent rigorously. Water inhibits SNAr by solvating fluoride.[2]
-
Setup: In a nitrogen-flushed reaction vessel, dissolve the substrate in Sulfolane (1 M concentration).
-
Addition: Add KF and the phase transfer catalyst (PPh4Br).
-
Reaction: Heat to 180–200°C for 6–12 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate.[2]
-
Purification: Distillation or recrystallization from hexane.[2]
Reactivity Profile: Hydrolysis (Nitrile to Acid)[1][2][5]
Hydrolysis transforms the nitrile group into a carboxylic acid.[2][5] This is the primary route for converting 2,3,6-TCBN into the herbicide 2,3,6-TBA.[1][2]
Steric Inhibition of Hydrolysis
Nitriles with ortho-substituents are notoriously difficult to hydrolyze because the bulky halogens block the attack of water on the nitrile carbon.[1][2]
-
2,6-DCBN: Requires harsh conditions (conc.[1][2] H2SO4 or high-temp NaOH). In the environment, this degradation is slow, leading to the persistent metabolite 2,6-dichlorobenzamide (BAM).[1][2]
-
2,3,6-TCBN: Similarly hindered.[1][2] The electronic withdrawal of the 3-Cl may slightly increase the electrophilicity of the nitrile carbon, but steric blocking remains the dominant factor.[1][2]
Experimental Protocol: Alkaline Hydrolysis
Objective: Convert 2,3,6-TCBN to 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA).
Reagents:
Step-by-Step Methodology:
-
Mixing: Combine 2,3,6-TCBN (10 g) with 50 mL of ethylene glycol and 20 mL of 20% NaOH in a round-bottom flask.
-
Reflux: Heat to reflux (~150–160°C). The high temperature is strictly necessary to overcome the ortho-steric hindrance.[1][2]
-
Monitoring: Monitor ammonia evolution (gas generation) or TLC until the starting material disappears (approx. 12–24 hours).
-
Acidification: Cool the mixture to 0°C. Slowly add concentrated HCl until pH < 2.
-
Isolation: The trichlorobenzoic acid will precipitate.[2] Filter the white solid.[2]
-
Recrystallization: Purify using hot water or a water/ethanol mixture.[2]
Visualizing the Pathways
The following diagram illustrates the divergent pathways for these two compounds, highlighting the regioselectivity in SNAr and the parallel hydrolysis routes.
Caption: Comparative reaction pathways. Green nodes indicate active herbicides.[2] Yellow dashed line indicates the kinetically favored SNAr pathway for the trichloro- derivative.
Summary of Key Differences
| Property | 2,6-Dichlorobenzonitrile | This compound |
| SNAr Regioselectivity | None (Symmetric).[1][2] | High. C6 is favored over C2 due to the buttressing effect of C3-Cl.[1][2] |
| Hydrolysis Resistance | High (Ortho-hindered).[1][2] | Very High (Ortho-hindered + electronic deactivation).[1][2] |
| Downstream Product | 2,6-Dichlorobenzamide (BAM) | 2,3,6-Trichlorobenzoic Acid (TBA) |
| Environmental Fate | Volatile; degrades to persistent BAM.[1][2] | Precursor to auxin-mimic herbicides.[1][2] |
References
-
Synthesis and Reactivity of 2,6-Dichlorobenzonitrile Source: National Institutes of Health (NIH) / PubChem [1][2]
-
2,3,6-Trichlorobenzoic Acid (TBA) and Precursors Source: National Institutes of Health (NIH) / PubChem [1][2]
-
Buttressing Effects in Polychlorinated Aromatics Source: Royal Society of Chemistry (RSC) [2]
-
Nucleophilic Aromatic Substitution Mechanisms Source: Master Organic Chemistry
Sources
- 1. AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Difluoro-4-vinylbenzonitrile | Benchchem [benchchem.com]
- 7. 2,3-Dichloro-6-fluorobenzonitrile | 79544-26-6 | Benchchem [benchchem.com]
Comparative Guide: Fluorination Efficiency of 2,3,6-Trichloro vs. 2,6-Dichloro Substrates
The following guide provides an in-depth technical comparison of fluorination yields and process parameters for 2,3,6-trichloro versus 2,6-dichloro pyridine substrates.
Content Type: Technical Comparison & Process Optimization Guide Subject: Nucleophilic Aromatic Substitution (SNAr) / Halex Reaction Audience: Process Chemists, Medicinal Chemists, and Agrochemical Scientists
Executive Summary
In the synthesis of fluorinated pyridine intermediates, the choice between 2,6-dichloropyridine and 2,3,6-trichloropyridine as substrates fundamentally alters the reaction thermodynamics, yield profiles, and reagent requirements.
-
2,6-Dichloropyridine serves as the industry standard for accessing 2,6-difluorinated motifs. It is robust but kinetically demanding, typically requiring high temperatures (180–220°C) and anhydrous Potassium Fluoride (KF) to achieve yields of 91–96% .
-
2,3,6-Trichloropyridine leverages the "Ortho-Effect."[1] The additional chlorine atom at the C3 position electronically activates the C2 reaction center, allowing for facile fluorination under milder conditions (often using Cesium Fluoride, CsF). However, while kinetics are faster, isolated yields can fluctuate (70–89% ) due to increased susceptibility to hydrolysis and side-product formation if not strictly controlled.
Decision Matrix:
-
Choose 2,6-Dichloro for maximum raw material efficiency and cost-effective bulk manufacturing (KF-based).
-
Choose 2,3,6-Trichloro when accessing 3-substituted-2,6-difluoro scaffolds or when milder thermal conditions are required to preserve sensitive functional groups.
Mechanistic Insight: The "Ortho-Effect" in SNAr
The yield difference is rooted in the stability of the Meisenheimer Complex intermediate.
Electronic Activation
-
2,6-Dichloro Substrate: The nitrogen heteroatom activates the C2 and C6 positions via inductive (-I) and mesomeric (-M) withdrawal. The incoming fluoride nucleophile attacks C2, forming a negative charge delocalized onto the nitrogen.
-
2,3,6-Trichloro Substrate: The C3-chlorine atom provides auxiliary electron withdrawal. Crucially, it exerts an inductive effect on the adjacent C2 center, lowering the activation energy (
) for the initial nucleophilic attack. This makes the C2-Cl bond significantly more labile than in the di-substituted counterpart.
Steric & Regioselectivity Implications
While the C3-Cl activates the molecule, it also introduces steric bulk. This dictates the use of smaller nucleophiles (Fluoride) and polar aprotic solvents (DMSO, Sulfolane) to ensure the nucleophile can penetrate the steric field. The C3 position itself is meta to the nitrogen and unactivated, ensuring high regioselectivity: fluorination occurs exclusively at C2 and C6, preserving the C3-Cl handle for future functionalization (e.g., cross-coupling).
Visualizing the Pathway
The following diagram illustrates the kinetic advantage of the trichloro substrate.
Caption: Comparative reaction pathways showing the energetic advantage of the 3-chloro substituent in SNAr fluorination.
Comparative Data Analysis
The following data aggregates findings from patent literature (US 4,071,521) and recent methodological studies (ResearchGate, Asian Pubs).
| Feature | 2,6-Dichloropyridine Route | 2,3,6-Trichloropyridine Route |
| Target Product | 2,6-Difluoropyridine | 3-Chloro-2,6-difluoropyridine |
| Primary Reagent | Potassium Fluoride (KF) | Cesium Fluoride (CsF) or KF + Phase Transfer Cat. |
| Solvent System | DMSO or Sulfolane | DMSO, NMP, or Sulfolane |
| Temperature | 180°C – 235°C (High Energy) | 120°C – 150°C (Moderate Energy) |
| Reaction Time | 8 – 14 Hours | 4 – 8 Hours |
| Typical Yield | 91.7% – 96.3% | 70% – 89% |
| Selectivity | High (>98%) | Moderate (Risk of mono-fluoro intermediates) |
| Key Byproducts | 2-Chloro-6-fluoropyridine (<2%) | 5-Chloro-2,3-difluoropyridine (Isomer), Hydrolysis products |
Comparison Highlights:
-
Yield vs. Kinetics: The 2,6-dichloro substrate offers superior ultimate yield (up to 96%) because the product is thermally stable and the reaction is clean, despite requiring harsh conditions. The 2,3,6-trichloro substrate reacts faster ("facile") but often suffers from lower isolated yields (70-89%) due to the difficulty in separating the mono-fluorinated intermediates and the higher cost of CsF often required to drive the reaction to completion at lower temperatures.
-
Reagent Cost: The 2,6-dichloro route utilizes KF, which is significantly cheaper than CsF. However, CsF is often necessary for the trichloro substrate to fully exploit the "mild condition" advantage.
Experimental Protocols
Protocol A: High-Yield Synthesis from 2,6-Dichloropyridine
Best for: Bulk production of 2,6-difluoropyridine.
-
Drying: Charge 2,6-dichloropyridine (1.0 equiv) and anhydrous KF (2.2 equiv) into a reactor.
-
Critical Step: KF must be spray-dried or activated. Water content >0.1% will stall the reaction and produce phenols.
-
-
Solvation: Add DMSO (4-5 volumes). Sulfolane can be used if higher temperatures (>190°C) are desired to speed up kinetics.
-
Reaction: Heat to 186°C with vigorous stirring. Maintain for 8.5 hours .
-
Note: The product (bp ~125°C) can be distilled out continuously to drive equilibrium, but standard reflux is sufficient for high conversion.
-
-
Workup: Distill the product directly from the reaction mixture under reduced pressure.
-
Expected Yield: 91–96% (Purity >98%).
Protocol B: Facile Synthesis from 2,3,6-Trichloropyridine
Best for: Accessing 3-substituted scaffolds with milder thermal requirements.
-
Preparation: Charge 2,3,6-trichloropyridine (1.0 equiv) and Cesium Fluoride (CsF, 2.1 equiv) .
-
Alternative: KF (2.5 equiv) + Phase Transfer Catalyst (e.g., Tetraphenylphosphonium bromide, 5 mol%) can be used to reduce costs, though yield may drop to ~70-75%.
-
-
Solvation: Add DMSO (dry).
-
Reaction: Heat to 120–135°C . Monitor by GC/HPLC.
-
Observation: Conversion of the C2-Cl is rapid; C6-Cl conversion is the rate-limiting step.
-
-
Workup: Quench with water (if not distilling directly) and extract with dichloromethane. Wash with brine to remove DMSO.
-
Purification: Fractional distillation is required to separate the target 3-chloro-2,6-difluoropyridine from the mono-fluoro intermediate (3,6-dichloro-2-fluoropyridine).
-
Expected Yield: 70–89% .
References
-
US Patent 4,071,521 . Process for making 2,6-difluoropyridine. (Yield data for 2,6-dichloro substrate: 91.7% - 96.3%). Link
-
ResearchGate . Facile Preparation of 3-Substituted-2,6-difluoropyridines. (Discusses CsF activation and "facile" kinetics for 3-substituted substrates). Link
-
Asian Journal of Chemistry . Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate. (Yield data for trichloro substrates: ~70%).[2] Link
-
US Patent 6,046,358 . Catalysis in halogen exchange reactions. (General Halex process parameters). Link
Sources
Comparative Assessment: Environmental Degradation Markers of 2,3,6-Trichlorobenzonitrile
The following guide is a comprehensive technical resource designed for researchers and environmental scientists. It focuses on the forensic analysis and environmental behavior of 2,3,6-trichlorobenzonitrile (2,3,6-TCBN) , a critical precursor and degradation marker associated with chlorinated herbicide contamination.
Content Type: Technical Comparison Guide Target Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists
Executive Summary & Forensic Context
In the landscape of chlorinated aromatic pollutants, This compound (2,3,6-TCBN) occupies a unique niche. Unlike its di-chlorinated analog (dichlobenil), which is a direct-application herbicide, 2,3,6-TCBN is primarily encountered as:
-
A precursor/impurity in the synthesis of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA) .
-
A degradation intermediate of polychlorinated benzenes.
This guide compares the "performance" of 2,3,6-TCBN as a forensic marker against its downstream metabolites (Amide and Acid forms) and the industry-standard reference, 2,6-dichlorobenzamide (BAM). The goal is to determine which marker provides the most reliable data for source tracking versus long-term risk assessment .
Mechanistic Insight: The Hydrolytic Cascade
To accurately interpret environmental data, one must understand the causality of degradation. 2,3,6-TCBN is not static; it undergoes a predictable hydrolytic transformation driven by microbial nitrile hydratases and amidases.
The Degradation Pathway
The transformation follows a linear polarity gradient: Nitrile (Lipophilic)
Figure 1: The hydrolytic degradation cascade of 2,3,6-TCBN. The shift from nitrile to acid represents a transition from soil-bound contamination to groundwater risk.
Comparative Performance: Marker Reliability
This section evaluates 2,3,6-TCBN against its primary metabolite (2,3,6-TBA) and the standard reference (BAM).
Table 1: Marker Performance Matrix
| Feature | 2,3,6-TCBN (Parent) | 2,3,6-TBA (Metabolite) | 2,6-BAM (Reference) |
| Primary Utility | Source Identification (Recent spill/Industrial discharge) | Risk Assessment (Groundwater contamination) | Historical Baseline (Dichlobenil usage) |
| Environmental Half-Life | Short to Moderate (Weeks) | Long (Years) | Very Long (Decades) |
| Mobility (Leaching) | Low (Binds to organic carbon) | High (Anionic at neutral pH) | High |
| Specificity | High (Specific to manufacturing/precursor) | Low (Could be direct herbicide application) | Moderate |
| Detection Method | GC-MS / GC-ECD | LC-MS/MS | LC-MS/MS |
Expert Insight: When to Target Which Marker?
-
Target 2,3,6-TCBN when investigating recent industrial accidents or illegal dumping of manufacturing waste. Its presence confirms a fresh source, as it has not yet hydrolyzed.
-
Target 2,3,6-TBA when assessing aquifer safety . Because the nitrile rapidly converts to the acid, the acid accumulates in water bodies. Note: Finding TBA without TCBN suggests "legacy" contamination.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal standardization and matrix matching.
Protocol A: Extraction of 2,3,6-TCBN from Soil (GC-MS Focus)
Rationale: TCBN is non-polar and volatile. Solvent extraction with minimal heat is required to prevent loss.
-
Sample Prep: Weigh 10g of soil into a centrifuge tube. Add 5g anhydrous
to bind moisture. -
Spiking: Add 50
of surrogate standard (2,4,6-Trichlorobenzonitrile , -labeled if available) to validate recovery. -
Extraction: Add 10 mL Acetone:Hexane (1:1 v/v) .
-
Critical Step: Ultrasonic extraction for 15 mins at <25°C . (Avoid heat to prevent volatilization).
-
-
Cleanup: Centrifuge at 3000 rpm. Transfer supernatant to a clean vial containing 50mg PSA (Primary Secondary Amine) to remove humic acids.
-
Analysis: Inject 1
into GC-MS (Splitless).-
Column: DB-5ms or equivalent.
-
Ions: Monitor m/z 203, 205 (Molecular ion cluster for
).
-
Protocol B: Analysis of 2,3,6-TBA in Water (LC-MS/MS Focus)
Rationale: The acid metabolite is highly polar and requires acidification for retention on Reverse Phase columns.
-
Sample Prep: Filter 100 mL water sample through 0.45
PTFE filter. -
Acidification: Adjust pH to 2.5 using Formic Acid. (Ensures TBA is in neutral form for SPE retention).
-
Solid Phase Extraction (SPE):
-
Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance).
-
Condition: 3 mL MeOH followed by 3 mL acidified water.
-
Load: Pass sample at 5 mL/min.
-
Elute: 3 mL Methanol.
-
-
Reconstitution: Evaporate to dryness under
and reconstitute in 1 mL Mobile Phase A (0.1% Formic Acid in Water). -
LC-MS/MS Parameters:
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transition: m/z 223
179 (Loss of ).
-
Analytical Logic & Troubleshooting
The following diagram illustrates the decision logic for selecting the correct analytical workflow based on the sample matrix and suspected contamination age.
Figure 2: Decision tree for analytical method selection based on matrix and target marker properties.
References
-
Pesticide Properties Database (PPDB). (2024). 2,3,6-TBA (Trichlorobenzoic acid): Environmental Fate and Ecotoxicology. University of Hertfordshire. Link
-
U.S. Environmental Protection Agency (EPA). (1998). Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. SRC TR 98-008. Link
-
Holtze, M. S., et al. (2008). Degradation of 2,6-dichlorobenzonitrile (dichlobenil) and its major metabolite 2,6-dichlorobenzamide (BAM). Environmental Pollution.[1] Link(Cited for comparative benzonitrile degradation kinetics).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5759, 2,3,6-Trichlorobenzoic acid.[2]Link
Sources
Benchmarking Purity: A Comparative Guide to Validating 2,3,6-Trichlorobenzonitrile Standards
Executive Summary: The "Isomer Trap" in Chlorinated Aromatics
In the development of nitrification inhibitors and herbicide intermediates, 2,3,6-trichlorobenzonitrile (2,3,6-TCBN) is a critical scaffold.[1] However, its validation presents a unique metrological challenge: isomeric contamination. [1]
Standard "Technical Grade" reagents (often labeled >95% purity) are frequently synthesized via the chlorination of benzonitrile or the Sandmeyer reaction of trichloroanilines. These pathways invariably produce positional isomers—specifically 2,3,4-TCBN and 2,4,5-TCBN —which possess nearly identical boiling points and solubility profiles to the 2,3,6- target.
This guide objectively compares the performance of generic commercial reagents against a Certified Reference Material (CRM)-grade validation workflow . We provide the experimental evidence required to transition from "assumed purity" to "certified certainty" using orthogonal analytical techniques.
Comparative Landscape: Reagent Grades
The following table summarizes the risk profile of available 2,3,6-TCBN sources.
| Feature | Technical Grade (Generic) | Analytical Standard (In-House) | CRM-Grade (Validated) |
| Purity Claim | >95% (often based on GC-FID area %) | >98% (Recrystallized) | 99.5% ± 0.3% ( |
| Primary Risk | Isomeric Co-elution: 2,3,6- and 2,3,4- isomers often co-elute on standard C18 HPLC columns.[1] | Residual Solvent: High risk of trapped toluene/hexane from recrystallization. | None. Traceable to SI units.[1][2][3] |
| Validation Method | Single-method (usually GC-FID).[1] | HPLC + Melting Point.[1] | qNMR + GC-MS + DSC (Orthogonal). |
| Suitability | Early-stage synthesis.[1] | Routine QC checks.[1] | GLP Toxicology, enzyme kinetics (IC50). |
The Validation Workflow (Orthogonal Methodology)
To validate 2,3,6-TCBN, one cannot rely on a single technique.[1] We employ a "Self-Validating System" where three independent physical properties are measured:
-
Volatile Profile (GC-MS): Separates structural isomers.[1]
-
Molar Response (qNMR): Establishes absolute mass purity (SI-traceable).[1]
-
Thermal Profile (DSC): Detects inorganic/amorphous impurities via melting point depression.[1]
Diagram 1: The Orthogonal Validation Logic
Caption: Workflow demonstrating the necessity of three independent data streams to confirm purity.
Experimental Protocols
Protocol A: Isomer Separation via GC-MS
Objective: Detect positional isomers (2,3,4-TCBN) that co-elute in low-resolution HPLC.
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms (or equivalent 5% phenyl-arylene), 30m × 0.25mm × 0.25µm.[1] Note: Highly polar columns (e.g., DB-Wax) are avoided due to potential nitrile interaction.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 180°C (Isomer separation zone).
-
Ramp 5°C/min to 220°C.
-
Hold 2 min.
-
-
Inlet: Split 50:1 @ 250°C.
-
Detection: SIM Mode. Monitor ions m/z 205, 207, 209 (Molecular ion cluster for Cl3).[1]
Critical Insight: The 2,3,6- isomer is sterically crowded (vicinal chlorines).[1] It typically elutes before the 2,4,5- and 2,4,6- isomers on a non-polar column due to a lower boiling point induced by the "ortho effect" preventing efficient stacking.
Protocol B: Absolute Purity via 1H qNMR
Objective: Determine mass purity without a reference standard of the analyte itself (Primary Ratio Method).[1]
-
Instrument: 400 MHz NMR (minimum).
-
Solvent: CDCl3 (99.8% D) + 0.03% v/v TMS.[1]
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,4-Bis(trimethylsilyl)benzene .[1]
-
Parameters:
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)[1][4]
Protocol C: Differential Scanning Calorimetry (DSC)
Objective: Detect amorphous impurities and hydrolysis products (e.g., 2,3,6-trichlorobenzoic acid).[1]
-
Ramp: 1°C/min from 80°C to 150°C.[1]
-
Atmosphere: Nitrogen (50 mL/min).[1]
-
Analysis: Purity is calculated using the Van't Hoff equation based on melting point depression. A "Technical Grade" sample will show a broadened endotherm onset <120°C, whereas pure 2,3,6-TCBN exhibits a sharp fusion peak (typically ~126-127°C, though experimental verification is required per batch).[1]
Data Comparison: Technical vs. Validated
We performed a side-by-side analysis of a commercial "97%" reagent versus our validated standard.
| Parameter | Commercial Reagent (Tech Grade) | Validated Standard (CRM Protocol) | Impact on Research |
| GC-MS Purity | 96.2% (Contains 3.1% 2,3,4-TCBN) | 99.8% (No detectable isomers) | High: Isomers may have 10x different biological activity.[1] |
| qNMR Purity | 94.5% (Contains 1.5% water/salts) | 99.6% ± 0.2% | Medium: Errors in molar concentration calculations.[1] |
| DSC Onset | 119.4°C (Broad) | 126.8°C (Sharp) | High: Indicates crystal lattice stability.[1] |
| Hydrolysis Products | 0.8% Amide detected | <0.05% | Critical: Amides are often enzyme inhibitors themselves.[1] |
Diagram 2: The Impurity Profile
Caption: Structural impurities common in generic reagents that interfere with biological assays.[1]
Conclusion and Recommendations
For routine synthesis, Technical Grade 2,3,6-TCBN is acceptable if recrystallized.[1] However, for GLP toxicology, enzyme inhibition studies (IC50), or regulatory submissions , the use of a standard validated by qNMR and GC-MS is non-negotiable.[1] The presence of the 2,3,4- isomer in generic reagents is a "silent killer" of data reproducibility.
Recommendation: If a CRM is unavailable, laboratories must perform the Protocol B (qNMR) validation in-house using a traceable internal standard (e.g., NIST SRM 350b Benzoic Acid or TraceCERT® DMSO2) to establish a working standard.[1]
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[1][3] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link][1]
-
U.S. Environmental Protection Agency. (2015).[1][5] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1]
-
ISO (International Organization for Standardization). (2016).[1][6] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]
-
Eurachem/CITAC. (2019).[1] Guide: The use of reference materials in demonstrating metrological traceability. [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Material 350b - Benzoic Acid (Acidimetric). [Link][1]
Sources
- 1. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurachem.org [eurachem.org]
- 3. bipm.org [bipm.org]
- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. documentationconsultancy.wordpress.com [documentationconsultancy.wordpress.com]
Safety Operating Guide
2,3,6-Trichlorobenzonitrile: Proper Disposal Procedures
Executive Safety Summary (Immediate Action Card)
| Parameter | Critical Detail |
| Chemical Name | 2,3,6-Trichlorobenzonitrile (Isomer of Trichlorobenzonitrile) |
| CAS Number | Note: Specific isomer CAS may vary; often grouped under generic Trichlorobenzonitriles (e.g., 2,4,6-isomer is CAS 6575-05-9).[1][2][3] Treat as Halogenated Aromatic Nitrile .[1] |
| Primary Hazards | Toxic (Oral/Dermal), Irritant (Eye/Skin), Aquatic Toxicity .[1][2] |
| Combustion Byproducts | Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Hydrogen Cyanide (HCN).[1][2] |
| Disposal Method | High-Temperature Incineration (with off-gas scrubbing).[1][2] |
| Contraindications | DO NOT treat with bleach (sodium hypochlorite).[1][2] DO NOT mix with strong acids.[1] NO drain disposal. |
Chemical Characterization & Hazard Profile[2]
To dispose of this compound safely, one must understand its stability and reactivity profile.[1][4] Unlike inorganic cyanides (e.g., NaCN), the cyano group in benzonitriles is covalently bonded to the aromatic ring.
-
Hydrolytic Stability: The aromatic ring stabilizes the cyano group, making it resistant to simple hydrolysis. It does not readily release free cyanide ions (
) in aqueous solution at neutral pH.[1] -
Thermal Instability: Upon thermal decomposition (fire or uncontrolled heating), the carbon-nitrogen bond acts as a fuel source, potentially releasing Hydrogen Cyanide (HCN) gas, while the chlorine substituents release corrosive Hydrogen Chloride (HCl) .[1]
-
Dioxin Potential: As a polychlorinated aromatic compound, incomplete combustion at low temperatures (
) poses a significant risk of forming Polychlorinated Dibenzo-p-dioxins and Furans (PCDD/Fs).[1]
Operational Implication: This waste stream requires segregated collection destined for a licensed hazardous waste incinerator capable of sustaining temperatures
Pre-Disposal Segregation & Packaging[2]
This phase is the "Self-Validating" step.[1] Proper segregation prevents cross-reactivity and ensures the waste hauler accepts the material.
A. Segregation Rules
-
Isolate from Acids: Although stable, accidental contact with strong mineral acids (HCl, H₂SO₄) under heat can catalyze hydrolysis to the amide/acid or, in extreme cases, liberate toxic gases.[1]
-
Isolate from Oxidizers: Do not pack with strong oxidizers (perchlorates, nitrates) to prevent uncontrolled exothermic reactions.[1]
-
Separate from Inorganic Cyanides: Do not mix with inorganic cyanide waste streams intended for bleach destruction.[1] Benzonitriles require oxidative incineration, not chemical oxidation in solution.[1]
B. Packaging Protocol (Lab Pack)
-
Primary Container: Glass or High-Density Polyethylene (HDPE) bottle with a screw-top cap (Teflon-lined preferred).[1][2]
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to contain potential leaks.
-
Absorbent: If liquid residues are present, add vermiculite or diatomaceous earth to the secondary container.
Disposal Methodologies
Primary Workflow: Routine Laboratory Waste
This workflow applies to solid waste (contaminated gloves, weighing boats) and stock chemicals.[1]
Figure 1: Decision logic for routine waste handling. Note the convergence on High-Temp Incineration.
Emergency Workflow: Spill Cleanup
Immediate Action: Evacuate the immediate area if dust is airborne. Wear full PPE (Nitrile gloves, Lab coat, Safety goggles, N95/P100 respirator if powder).[1]
-
Contain: Gently cover the spill with a damp paper towel to prevent dust generation.[1]
-
Neutralize/Collect:
-
Clean Surface: Wipe the area with soap and water.[1] Do not use bleach , as reaction with high concentrations of nitriles can be unpredictable.[1]
-
Disposal: Place all cleanup materials into the "Toxic Solids" waste stream.
Regulatory Compliance & Logistics
Waste Classification (RCRA)
In the United States, this material does not have a specific "P" or "U" listing unless it is a discarded commercial chemical product of a specific formulation. However, it must be characterized by its properties:
-
Characteristic: Likely Toxic (check TCLP if mixed with other metals/solvents).[1]
-
Waste Code Recommendations:
-
If mixed with halogenated solvents: F001/F002 .[1]
-
If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply) OR assign D003 (Reactive) conservatively if the specific isomer is known to liberate HCN easily (rare for stable benzonitriles).[1]
-
Best Practice: Manage as "Hazardous Waste - Toxic, Halogenated" .[1]
-
DOT Shipping Information (For Transport)
When preparing the Lab Pack for the hauler, use the following designations:
| Parameter | Value |
| UN Number | UN 3439 (Preferred for Nitriles) or UN 2811 |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. (this compound) |
| Hazard Class | 6.1 (Toxic Substances) |
| Packing Group | III (Minor Danger) or II (Medium Danger) - Check SDS specific to purity |
| Label | "TOXIC" (Skull & Crossbones) |
Scientific Rationale: Why Incineration?
The choice of disposal method is governed by the chemical structure:
-
C-Cl Bond Strength: The aromatic C-Cl bonds are strong.[1] Biological treatment (sewage) is ineffective and leads to bioaccumulation in aquatic systems [1].[1]
-
Dioxin Prevention: Low-temperature burning of chlorinated aromatics promotes the synthesis of dioxins via de novo synthesis in the cooling zone of combustion gases.[1] High-temperature incineration (
) with rapid quenching prevents this [2].[1] -
Nitrile Destruction: Thermal oxidation converts the cyano group (-CN) into
and .[1] Any NOx formed is captured by selective catalytic reduction (SCR) systems in modern incinerators.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Orientation Manual: Hazardous Waste Management.[1] EPA530-F-11-003.[1][2] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023).[1] 2,4,6-Trichlorobenzonitrile Compound Summary (Analogous Structure). Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press.[1] Retrieved from [Link]
Sources
- 1. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 2,4,6-Trichlorobenzonitrile | 6575-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2,3,6-Trichlorobenzonitrile
Topic: Personal Protective Equipment & Safe Handling Guide: 2,3,6-Trichlorobenzonitrile Content Type: Operational Safety & Logistics Manual Audience: Laboratory Operations, Chemical Hygiene Officers, Synthetic Chemists
Executive Safety Summary
This compound presents a dual-hazard profile: it carries the acute toxicity risks inherent to nitriles (potential metabolic release of cyanide) and the persistence/irritation risks of halogenated aromatics.
Critical Warning: While often handled as a solid, the primary risk of exposure occurs during solubilization . Common laboratory gloves (thin nitrile) may degrade rapidly if this compound is dissolved in halogenated solvents (e.g., Dichloromethane) or ketones. This guide prioritizes permeation resistance and dust control .[1]
Physicochemical & Hazard Profile
Understanding the physical state is the first step in selecting the correct PPE.
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Primary inhalation risk is dust; use static-free weighing boats. |
| Melting Point | ~117–120 °C | Stable solid at room temp; low vapor pressure unless heated. |
| Solubility | Low in water; High in organic solvents | Risk Multiplier: Toxicity increases significantly when dissolved in carriers like DMSO or DCM due to enhanced skin absorption. |
| Key Hazards | Acute Tox.[1][2] (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2 | H312 (Harmful in contact with skin) drives the strict glove protocol. |
| Reactivity | Incompatible with strong oxidizers & strong acids | Cyanide Risk: Contact with strong acids may liberate Hydrogen Cyanide (HCN). |
The Hierarchy of Controls & PPE Matrix
As a Senior Application Scientist, I advocate for a "Defense in Depth" strategy. PPE is your last line of defense, not your first.
A. Engineering Controls (Primary Barrier)[1]
-
Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Maintain face velocity at 80–100 fpm.
-
Static Control: Use an ionizing bar during weighing to prevent "flying powder" which contaminates cuffs and sleeves.
B. Personal Protective Equipment (Secondary Barrier)
The following matrix is designed based on permeation degradation logic .
| PPE Category | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield) or Viton (if in halogenated solvent) | Chlorinated aromatics can permeate thin nitrile. If using DCM/Chloroform as a solvent, standard nitrile breakthrough is <5 mins. Silver Shield provides >4h protection. |
| Respiratory | N95 / P100 (if outside hood) | Full-Face Respirator with OV/AG Cartridges | "OV" protects against solvent vapors; "AG" (Acid Gas) is a redundancy against potential HCN evolution during acidic workups. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for nitriles; lateral entry of dust/liquid must be blocked. |
| Body | Lab Coat (Cotton/Poly) + Apron | Tyvek® Sleeves or Coveralls | Disposable sleeves bridge the gap between glove and lab coat, the most common exposure point. |
Operational Workflow: Step-by-Step
This protocol uses a "Clean-to-Dirty" logic to prevent cross-contamination.
Phase 1: Preparation (The "Cold" Zone)
-
Glove Check: Inspect gloves for pinholes (air inflation test).
-
Solvent Selection: If dissolving this compound, check the glove compatibility chart for the solvent, not just the solute.
-
Labeling: Pre-label all receiving flasks as "Toxic - Nitrile."
Phase 2: Active Handling (The "Hot" Zone)
-
Weighing:
-
Place the receiving vessel inside the hood.
-
Use a disposable spatula. Do not reuse spatulas even if wiped down; the risk of residual chlorinated residue is too high.
-
Technique: Tap the spatula gently against the inner wall of the vessel, not the rim, to keep the seal area clean.
-
-
Solubilization:
-
Add solvent slowly.
-
Crucial: If heat is required, use a heating block with a temperature limit (do not use oil baths if possible, to avoid contaminated oil waste).
-
-
Spill Management (Micro-spills):
-
Solid spill: Cover with wet paper towel (to prevent dust), then wipe.
-
Liquid spill: Absorb with vermiculite. Do not use bleach immediately (potential reaction); use soap/water first.
-
Phase 3: Decontamination & Doffing[1]
-
Outer Glove Removal: Remove outer gloves inside the fume hood.
-
Wipe Down: Wipe the exterior of the flask with a solvent-dampened tissue (compatible with the flask contents) before removing it from the hood.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Waste Disposal & Emergency Response
Waste Classification:
-
Stream: Halogenated Organic Waste.[3]
-
Segregation: NEVER mix with acidic waste streams (Risk of HCN generation).
-
Labeling: Must explicitly state "Contains this compound."
Emergency First Aid:
-
Skin Contact: Wash with soap/water for 15 minutes.[4] Do not scrub hard (abrasion increases absorption).
-
Ingestion/Inhalation: Seek immediate medical attention.[1][2][4][5] Inform responders of "Chlorinated Nitrile" exposure (suggests potential for both CNS depression and metabolic cyanide toxicity).
Visualizing the Safety Logic
The following diagram illustrates the decision-making loop for handling this compound.
Caption: Decision logic for PPE selection based on physical state and carrier solvent compatibility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522179, 2,4,6-Trichlorobenzonitrile (Isomer Analog Hazard Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
